LS-102
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-N-(1,3-benzoxazol-6-yl)-4-N-[(1S)-1-cyclohexylethyl]-2-N-ethyl-2-N-[2-(ethylamino)ethyl]-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHMXBDEJSZFE-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCN(CC)C1=NC(=NC(=N1)N[C@@H](C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LS-102
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LS-102, a selective inhibitor of the E3 ubiquitin ligase synoviolin. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Core Mechanism of Action
This compound is a selective, cell-permeable small molecule inhibitor of the E3 ubiquitin ligase synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2] Syvn1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the removal of misfolded proteins from the ER. By inhibiting the E3 ligase activity of Syvn1, this compound disrupts the ubiquitination and subsequent proteasomal degradation of Syvn1 target proteins. This inhibitory action forms the basis of its therapeutic potential, particularly in diseases characterized by excessive ER stress and inflammation, such as rheumatoid arthritis.[1][3]
The primary molecular effect of this compound is the inhibition of Syvn1's autoubiquitination, a process essential for its E3 ligase activity.[1][2] This, in turn, prevents the polyubiquitination of various Syvn1 substrates. Notably, this compound has been shown to suppress the polyubiquitination of key cellular proteins, including nuclear factor erythroid 2-related factor 2 (NRF2), a mutant form of α-sarcoglycan (V247M), and peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β).[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency in various assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC₅₀ | 35 µM | Synoviolin Autoubiquitination | In vitro enzyme assay | [1][2] |
| IC₅₀ | 5.4 µM | Cell Proliferation | Rheumatoid Synovial Cells (RSCs) | [1][3] |
| Experimental Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Collagen-Induced Arthritis (CIA) Mouse Model | 1.3 - 4 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | Reduction in clinical severity scores | [3] |
| db/db Mice (Model for Type 2 Diabetes) | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced body weight and blood glucose levels | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature to characterize the mechanism of action of this compound.
In Vitro Synoviolin Autoubiquitination Assay
This assay is designed to measure the ability of this compound to inhibit the self-ubiquitination of the Syvn1 E3 ligase.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human Synoviolin (Syvn1)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
-
Anti-Syvn1 antibody
Protocol:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and Syvn1 in the ubiquitination reaction buffer.
-
Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mixtures.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated Syvn1.
-
The same membrane can be stripped and re-probed with an anti-Syvn1 antibody to confirm equal loading of the enzyme.
-
Quantify the band intensities to determine the concentration of this compound that inhibits 50% of Syvn1 autoubiquitination (IC₅₀).
Rheumatoid Synovial Cell (RSC) Proliferation Assay
This cell-based assay evaluates the effect of this compound on the proliferation of primary rheumatoid synovial cells.
Materials:
-
Primary rheumatoid synovial cells (RSCs)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-8 from a CCK-8 kit)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RSCs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 20, 40, 60 µM) or DMSO as a control.[3]
-
Incubate the cells for a specified period (e.g., 12 hours).[3]
-
Add the cell proliferation reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot the results to determine the IC₅₀ value for the inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Mechanism of this compound action on the ERAD pathway.
Caption: Downstream effects of this compound on Syvn1 target proteins.
Caption: Experimental workflow for characterizing this compound.
References
synthesis and purification of LS-102
An in-depth technical guide on the synthesis and purification of Oseltamivir Phosphate (Tamiflu®), a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses, is provided below. This guide serves as a representative example, as "LS-102" is not a publicly documented compound. Oseltamivir's synthesis is notable for its complexity and reliance on the natural product (-)-shikimic acid as a starting material.
Oseltamivir Phosphate, marketed as Tamiflu®, is an orally active antiviral drug. It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. The molecule possesses three stereocenters, making stereochemical control crucial during its synthesis. The commercial production method, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, begins with (-)-shikimic acid, which is extracted from Chinese star anise or produced via fermentation using engineered E. coli. Over 70 different synthetic routes have been developed to date in an effort to create more efficient, safer, and cost-effective manufacturing processes.
Synthesis of Oseltamivir Phosphate
Multiple synthetic strategies for oseltamivir have been reported, ranging from the industrial Roche process to various azide-free academic syntheses. This section details two prominent routes.
Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid
The industrial synthesis is a multi-step process that has been refined to ensure scalability and reproducibility for producing tons of the active pharmaceutical ingredient. A major challenge in this route is the management of potentially hazardous intermediates, particularly azides.
The key stages of this synthesis are:
-
Esterification and Acetal Protection: (-)-shikimic acid is first converted to its ethyl ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal.
-
Mesylation: The 5-hydroxyl group is activated by mesylation.
-
Epoxidation: Treatment with a base leads to the formation of a key epoxide intermediate.
-
Azide Ring-Opening: The epoxide is opened regio- and stereospecifically using an azide nucleophile to install the first nitrogen functionality at C-5.
-
Second Azide Introduction: The C-4 hydroxyl is mesylated, followed by a second azide substitution, which proceeds via an intermediate aziridine.
-
Side Chain Introduction & Azide Reduction: The 3-pentyloxy side chain is introduced. The azide at C-5 is then selectively reduced to the primary amine.
-
Acetylation and Final Reduction: The primary amine is acetylated to form the acetamide group. The remaining azide at C-4 is reduced.
-
Salt Formation: The oseltamivir free base is treated with phosphoric acid to yield the final crystalline oseltamivir phosphate.
The overall yield for the industrial synthesis starting from (-)-shikimic acid is reported to be in the range of 17-22%.
Route 2: Trost Azide-Free Synthesis
To circumvent the use of potentially explosive azide reagents, numerous alternative syntheses have been developed. The synthesis by Trost and Zhang is a concise, eight-step route that proceeds with a 30% overall yield from commercially available materials.
Key transformations in this route include:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): This reaction is used to open a racemic lactone starting material, establishing the desired stereochemistry for the entire synthesis in a single step.
-
Rhodium-Catalyzed Aziridination: A second amino group is installed via a stereoselective rhodium-catalyzed aziridination reaction.
-
Regioselective Aziridine Ring Opening: The aziridine is opened to install the 3-pentyloxy side chain and reveal the second amine functionality.
Data Presentation: Synthesis Route Comparison
The following tables summarize quantitative data for the discussed synthetic routes.
Table 1: Comparison of Oseltamivir Synthetic Routes
| Feature | Roche Industrial Route | Trost Azide-Free Route | Shi Azide-Free Route |
| Starting Material | (-)-Shikimic Acid | Commercially available lactone | Roche's epoxide intermediate |
| Number of Steps | ~12 steps | 8 steps | 6 steps |
| Overall Yield | 17-22% | 30% | 61-69% |
| Key Reagents/Hazards | Sodium Azide (potentially explosive) | Palladium and Rhodium catalysts | Non-hazardous reagents |
| Key Transformations | Epoxide opening, Azide chemistry | Pd-AAA, Rh-catalyzed aziridination | Asymmetric synthesis |
Table 2: Step-by-Step Yields for a Representative Synthesis
| Step | Transformation | Reagents/Conditions | Reported Yield |
| 1 | Pd-AAA opening of lactone | [Pd(C3H5)Cl]2, (R,R)-11 ligand, TMS-phthalimide | 24% (initial conditions) |
| 2 | Installation of second amino group | PhI=NTs, Rh2(S-TCPTAD)4 | 69-74% |
| 3 | Aziridine ring opening | 3-pentanol, BF3·OEt2 | Not specified |
| 4 | Acylation | Acetic anhydride | Not specified |
| 5 | Final deprotection and salt formation | Pd/C, H3PO4 | High Purity (99.7%) |
Purification of Oseltamivir Phosphate
The final purification of oseltamivir phosphate is critical to meet the stringent purity requirements for pharmaceuticals. The crude product is typically purified by recrystallization.
A common method involves dissolving the crude oseltamivir phosphate in a solvent system such as water, an alcohol (methanol, ethanol), or an aqueous alcohol solution (e.g., 90-99% v/v ethanol) with heating. Activated carbon may be added to the hot solution to remove colored impurities. The solution is then filtered while hot, and the filtrate is cooled slowly to induce crystallization, yielding the final product with a purity greater than 99.0%. The overall recovery from this recrystallization process is typically high, often 80% or greater. Purity is confirmed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods described for purifying crude oseltamivir phosphate.
-
Dissolution: Place 10.0 g of crude oseltamivir phosphate into a reaction vessel. Add 40-250 mL of purified water (or an appropriate alcohol/aqueous alcohol solvent).
-
Heating: Heat the mixture to approximately 60-90°C while stirring until all solids have dissolved.
-
Decolorization: Add 0.5-1.0 g of activated carbon to the hot solution and stir at reflux for 30-60 minutes.
-
Hot Filtration: Filter the hot mixture through a suitable filter medium (e.g., celite pad) to remove the activated carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can be used to maximize crystal formation.
-
Isolation: Collect the resulting white crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum to a constant weight. The expected purity is >99.0% as determined by HPLC.
Visualizations
The following diagrams illustrate the synthetic and purification workflows.
Caption: The Roche industrial synthesis pathway for Oseltamivir Phosphate.
Caption: A typical workflow for the purification of crude Oseltamivir Phosphate.
LS-102 discovery and history
An In-depth Technical Guide to the Discovery and History of LS-102, a Selective Synoviolin (Syvn1) Inhibitor
This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical development of this compound, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-proteasome system.
Discovery and History
This compound was identified through a high-throughput screening of small molecules aimed at discovering inhibitors of the autoubiquitination activity of synoviolin, a RING-type E3 ubiquitin ligase.[1] This discovery effort was undertaken by Progenra, Inc., a company focused on developing therapeutics targeting the ubiquitin-proteasome system.[2][3] this compound emerged as a selective inhibitor of Syvn1 and is currently in the preclinical stage of research and development.[2] It is a cell-permeable triaminotriazine compound.[4][5]
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the enzymatic activity of synoviolin (Syvn1), an E3 ubiquitin ligase implicated in the endoplasmic reticulum-associated degradation (ERAD) pathway.[1]
Key aspects of its mechanism of action include:
-
Inhibition of Autoubiquitination: this compound directly inhibits the autoubiquitination of Syvn1 with an IC50 of 35 µM.[6] This inhibition is selective, as this compound does not affect the activity of other E3 ubiquitin ligases such as ARIH1, BRCA1/BARD1, and Efp.[7]
-
Stabilization of Syvn1 Substrates: By inhibiting Syvn1, this compound prevents the polyubiquitination and subsequent proteasomal degradation of its target proteins. Key substrates stabilized by this compound include:
-
Peroxisome proliferator-activated receptor-gamma coactivator-1 beta (PGC-1β): This is a critical regulator of mitochondrial biogenesis and energy metabolism. This compound treatment abolishes the negative regulation of PGC-1β by Syvn1, leading to its stabilization.[4][5][8]
-
Nuclear factor erythroid 2-related factor 2 (NRF2): A transcription factor that plays a crucial role in the antioxidant response.[6]
-
V247M α-sarcoglycan mutant: A misfolded protein associated with sarcoglycanopathy.[6]
-
The stabilization of PGC-1β by this compound leads to increased mitochondrial biogenesis and enhanced energy expenditure, which has been demonstrated in vivo.[4][5][8]
Signaling Pathway of this compound Action
References
- 1. insights.envigo.com [insights.envigo.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Biological Target of LS-102
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LS-102 is a selective, small-molecule inhibitor targeting Synoviolin (Syvn1), also known as Hrd1, an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. By inhibiting the autoubiquitination and subsequent E3 ligase activity of Syvn1, this compound modulates key cellular pathways involved in protein quality control, inflammation, and metabolism. This targeted action makes this compound a promising therapeutic candidate for a range of diseases, including rheumatoid arthritis and metabolic disorders. This guide provides a comprehensive overview of the biological target of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
The Biological Target: Synoviolin (Syvn1/Hrd1)
The primary biological target of this compound is the E3 ubiquitin ligase Synoviolin (Syvn1).[1][2][3] Syvn1 is a critical component of the ER-associated degradation (ERAD) pathway, which is responsible for the removal of misfolded and unfolded proteins from the ER, thereby mitigating ER stress.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on Syvn1 through the suppression of its autoubiquitination.[1][2][3] The autoubiquitination of an E3 ligase is often crucial for its catalytic activity. By preventing this initial step, this compound effectively inactivates Syvn1, leading to the accumulation of its downstream target proteins. This mechanism has been shown to impact several signaling pathways and cellular processes.
Quantitative Data
The inhibitory activity of this compound on its target and its effects on cellular processes have been quantified in several studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (Syvn1 Autoubiquitination) | 35 µM | In vitro | [1][2] |
| IC50 (Rheumatoid Synovial Cell Proliferation) | 5.4 µM | Rheumatoid Synovial Cells (RSCs) | [1] |
Signaling Pathways Modulated by this compound
The inhibition of Syvn1 by this compound leads to the stabilization and accumulation of its downstream target proteins, thereby influencing their respective signaling pathways. Two key substrates of Syvn1 that are affected by this compound are Nuclear factor erythroid 2-related factor 2 (NRF2) and Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β).[1]
Syvn1-NRF2 Signaling Pathway
Under basal conditions, Syvn1 ubiquitinates NRF2, targeting it for proteasomal degradation. NRF2 is a transcription factor that plays a crucial role in the antioxidant response. By inhibiting Syvn1, this compound prevents the degradation of NRF2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.
Syvn1-PGC-1β Signaling Pathway
Syvn1 also targets the transcriptional coactivator PGC-1β for ubiquitination and degradation. PGC-1β is a key regulator of mitochondrial biogenesis and energy metabolism. Inhibition of Syvn1 by this compound leads to the stabilization of PGC-1β, which can then co-activate transcription factors to promote the expression of genes involved in mitochondrial function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its biological target.
In Vitro Syvn1 Autoubiquitination Assay
This assay is designed to measure the E3 ligase activity of Syvn1 by detecting its autoubiquitination and to assess the inhibitory effect of this compound.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Syvn1 (cytoplasmic domain with a tag, e.g., GST-Syvn1)
-
Ubiquitin
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Anti-GST antibody
-
Anti-ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare the ubiquitination reaction mixture in the assay buffer containing E1 (e.g., 50 nM), E2 (e.g., 200 nM), ubiquitin (e.g., 5 µM), and ATP (e.g., 2 mM).
-
Add recombinant GST-Syvn1 (e.g., 500 nM) to the reaction mixture.
-
For the inhibitor-treated samples, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) to the reaction mixtures.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the GST tag or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the ubiquitinated Syvn1 bands using a chemiluminescence substrate and an imaging system. A ladder of higher molecular weight bands above the unmodified GST-Syvn1 indicates autoubiquitination.
Rheumatoid Synovial Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of this compound on the proliferation of rheumatoid synovial cells (RSCs).
Materials:
-
Rheumatoid synovial cells (RSCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed RSCs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
E3 Ligase Selectivity Panel Assay
To confirm the selectivity of this compound for Syvn1, its activity can be tested against a panel of other E3 ubiquitin ligases. This is often performed as a service by specialized contract research organizations (CROs). The general principle involves running in vitro ubiquitination assays for a diverse set of E3 ligases in the presence of a fixed concentration of this compound.
General Protocol Outline:
-
A panel of recombinant E3 ubiquitin ligases is selected, representing different families (e.g., RING, HECT).
-
For each E3 ligase, an in vitro ubiquitination assay is performed, similar to the one described for Syvn1, often using a specific substrate for each ligase.
-
The assays are run in the presence of a high concentration of this compound (e.g., 10 µM or 50 µM) and a vehicle control.
-
The activity of each E3 ligase in the presence of this compound is measured and compared to the vehicle control.
-
The percentage of inhibition for each E3 ligase is calculated. Significant inhibition of Syvn1 with minimal or no inhibition of other E3 ligases demonstrates selectivity.
Western Blot Analysis of NRF2 and PGC-1β Polyubiquitination
This protocol is for detecting the polyubiquitination status of endogenous or overexpressed NRF2 and PGC-1β in cells treated with this compound.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells transfected with tagged NRF2 or PGC-1β)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like NEM and PR-619)
-
Antibodies against NRF2 or PGC-1β (or the tag)
-
Anti-ubiquitin antibody
-
Protein A/G agarose beads for immunoprecipitation
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture and treat cells with this compound or vehicle control. It is often necessary to also treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of culture to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a lysis buffer containing deubiquitinase inhibitors.
-
Clarify the lysates by centrifugation.
-
Perform immunoprecipitation for the protein of interest (NRF2 or PGC-1β) using a specific antibody and protein A/G beads.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated protein. A high-molecular-weight smear indicates polyubiquitination.
-
The membrane can be stripped and re-probed with an antibody against the protein of interest to confirm equal immunoprecipitation.
Conclusion
This compound is a selective inhibitor of the E3 ubiquitin ligase Syvn1. Through the inhibition of Syvn1's autoubiquitination and subsequent E3 ligase activity, this compound leads to the stabilization of key downstream targets such as NRF2 and PGC-1β. This modulation of critical signaling pathways in protein quality control, antioxidant response, and metabolism underscores the therapeutic potential of this compound in diseases like rheumatoid arthritis and metabolic disorders. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other molecules targeting the Syvn1 pathway.
References
LS-102: An In-Depth Technical Guide to In Vitro and In Vivo Studies
This technical guide provides a comprehensive overview of the preclinical evaluation of LS-102, a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Syvn1. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Concepts: this compound and its Target, Synoviolin (Syvn1)
This compound is a small molecule inhibitor of synoviolin (Syvn1), an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane.[1][2] Syvn1 plays a critical role in ER-associated degradation (ERAD) of misfolded proteins.[3][4] Dysregulation of Syvn1 has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis, making it a compelling therapeutic target.[1][2] this compound has been identified as a selective inhibitor of Syvn1's enzymatic activity, specifically its autoubiquitination.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (Syvn1 Autoubiquitination) | 35 µM | Cell-free assay | [1][2] |
| IC50 (RSC Proliferation) | 5.4 µM | Rheumatoid Synovial Cells (RSCs) | [1] |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
| Animal Model | Dosing Regimen | Outcome | Reference |
| Mouse | 1.3-4 mg/kg; i.p.; daily for 4 weeks | Reduced clinical severity scores | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route | Reference |
| Cmax | 248.7 ± 22.0 ng/ml | Rat | Oral (20 mg/kg) | [3] |
| Tmax | 1.0 ± 0.5 h | Rat | Oral (20 mg/kg) | [3] |
| Apparent Permeability (Papp) | 15.72-25.50 × 10⁻⁶ cm/s | Caco-2 cell monolayers | N/A | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Ubiquitination Assay
Objective: To determine the inhibitory effect of this compound on the E3 ligase activity of Syvn1.
Methodology:
-
Protein Purification: Recombinant Syvn1, E1 and E2 ubiquitin-conjugating enzymes, and ubiquitin are purified.
-
Reaction Mixture: The purified proteins are incubated together in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP) in the presence of varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The level of Syvn1 autoubiquitination is detected using an anti-ubiquitin antibody. The IC50 value is calculated from the dose-response curve.
Rheumatoid Synovial Cell (RSC) Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on rheumatoid synovial cells.
Methodology:
-
Cell Culture: Primary RSCs isolated from patients with rheumatoid arthritis or a relevant cell line are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Proliferation Assessment: Cell proliferation is measured using a standard method such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The absorbance or fluorescence is read using a plate reader, and the IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Animal Model: Male DBA/1J mice (8-10 weeks old) are typically used as they are susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization: A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
-
Treatment: this compound (1.3-4 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times a week) by a blinded observer using a clinical scoring system. This typically involves grading each paw for erythema and swelling on a scale of 0 to 4.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound inhibits the E3 ligase activity of Syvn1, preventing the ubiquitination and subsequent degradation of its substrates.
Experimental Workflow: In Vitro Cell Proliferation Assay
The diagram below outlines the general workflow for assessing the anti-proliferative effects of this compound.
Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.
Experimental Workflow: In Vivo Collagen-Induced Arthritis Model
The following diagram illustrates the key steps in the in vivo evaluation of this compound using the CIA model.
Caption: Workflow for the in vivo assessment of this compound in a mouse model of rheumatoid arthritis.
References
- 1. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synovial Cellular and Molecular Markers in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity Profile of LS-102 (Trifluridine/Tipiracil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS-102, known clinically as TAS-102 and marketed under the brand name Lonsurf®, is a combination oral nucleoside antitumor agent. It consists of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor, in a 1:0.5 molar ratio.[1][2] This guide provides a comprehensive overview of the safety and toxicity profile of this compound, drawing from key preclinical and clinical studies. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. The document details the compound's mechanism of action, summarizes its preclinical toxicology, and presents a thorough analysis of its clinical safety profile, with a focus on data from the pivotal RECOURSE, TAGS, and J003 clinical trials. Methodologies for these key studies are described, and signaling pathways and experimental workflows are visually represented.
Introduction
This compound is an oral cytotoxic agent approved for the treatment of patients with metastatic colorectal cancer (mCRC) and metastatic gastric or gastroesophageal junction adenocarcinoma who have been previously treated with standard therapies.[3][4] The unique combination of its two active components allows for the oral administration and sustained bioavailability of the active cytotoxic agent, trifluridine.
Mechanism of Action
The antitumor activity of this compound is primarily driven by trifluridine, while tipiracil enhances its efficacy by preventing its degradation.
-
Trifluridine (FTD): FTD is a thymidine analog that, after being taken up by cancer cells, is phosphorylated into its active triphosphate form (FTD-TP). FTD-TP is then incorporated into DNA during replication. This incorporation leads to DNA dysfunction and the induction of DNA strand breaks, ultimately inhibiting tumor cell proliferation.[1][2][5]
-
Tipiracil (TPI): TPI is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that rapidly degrades FTD. By inhibiting TP, tipiracil increases the systemic exposure and bioavailability of trifluridine, allowing for effective oral administration.[1][2][5]
Signaling Pathway Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of TAS-102 (Trifluridine/Tipiracil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-102, commercially known as Lonsurf®, is an oral combination anticancer agent composed of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor, in a 1:0.5 molar ratio.[1][2] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TAS-102, with a focus on its mechanism of action, clinical trial data, and experimental methodologies. TAS-102 has demonstrated clinical efficacy in patients with metastatic colorectal cancer (mCRC) who are refractory to standard therapies.[2][3] Its unique mechanism, involving direct incorporation into DNA, allows it to be effective even in tumors resistant to other fluoropyrimidines like 5-fluorouracil (5-FU).[4][5]
Introduction
Metastatic colorectal cancer remains a significant therapeutic challenge, particularly in patients who have developed resistance to conventional chemotherapies. TAS-102 has emerged as a valuable treatment option in the salvage-line setting.[6] This document serves as a technical resource for professionals in the field of oncology drug development, providing detailed insights into the preclinical and clinical pharmacology of TAS-102.
Pharmacodynamics: Mechanism of Action
The antitumor activity of TAS-102 is primarily driven by trifluridine, while tipiracil enhances its bioavailability.[6][7]
Trifluridine (FTD): The Cytotoxic Component
Trifluridine is a nucleoside analog that, after being phosphorylated within the cell to its active triphosphate form (TFT-TP), is incorporated into DNA.[1][8] This incorporation leads to DNA dysfunction and damage, ultimately inhibiting tumor cell proliferation.[4][6] While FTD can also inhibit thymidylate synthase (TS), this is not considered its primary mechanism of action with the oral dosing schedule used in clinical practice.[5] The incorporation of FTD into DNA is the key differentiator from 5-FU, which primarily functions by inhibiting TS.[5]
Tipiracil (TPI): The Bioavailability Enhancer
When administered orally, trifluridine is rapidly degraded into an inactive metabolite, 5-(trifluoromethyl)uracil (FTY), by the enzyme thymidine phosphorylase (TP), primarily in the liver.[4][6] Tipiracil is a potent inhibitor of TP, and its co-administration with trifluridine prevents this rapid metabolism.[1][7] This inhibition leads to a significant increase in the systemic exposure of trifluridine, allowing for effective oral administration.[2] Additionally, TPI itself may exert antiangiogenic effects by inhibiting TP, which is also known as platelet-derived endothelial cell growth factor.[1][7]
Signaling Pathway of TAS-102 Action
Pharmacokinetics
The pharmacokinetic profile of TAS-102 has been evaluated in several clinical studies. The co-administration of tipiracil is crucial for achieving therapeutic concentrations of trifluridine.
Absorption and Bioavailability
Following oral administration, the peak plasma concentration (Tmax) of trifluridine is typically reached in about 2 hours.[9] The presence of food can affect the absorption of both components. A high-fat meal has been shown to decrease the Cmax of both trifluridine and tipiracil by approximately 40%, and the AUC of tipiracil by about 40%, while the AUC of trifluridine remains largely unchanged.[9][10] This suggests that postprandial administration is a reasonable approach to mitigate toxicity while maintaining efficacy.[10]
Distribution
Trifluridine is highly bound to human plasma proteins (>96%), primarily albumin.[4][6] The protein binding of tipiracil is low (<8%).[6]
Metabolism and Elimination
Trifluridine and tipiracil are not metabolized by cytochrome P450 (CYP) enzymes.[4][6] The primary metabolic pathway for trifluridine is via thymidine phosphorylase to the inactive metabolite FTY.[4][6] The elimination half-life at steady-state is approximately 2.1 hours for trifluridine and 2.4 hours for tipiracil.[9]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of trifluridine and tipiracil from clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Trifluridine (FTD) with and without Tipiracil (TPI) [11]
| Parameter | FTD alone (35 mg/m²) | TAS-102 (FTD 35 mg/m²) | Fold Increase with TPI |
| Cmax (ng/mL) | 114 | 2508 | 22 |
| AUC0-last (ng*h/mL) | 129 | 4851 | 38 |
Table 2: Single- and Multiple-Dose Pharmacokinetic Parameters of TAS-102 Components [12]
| Component | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-12 (ng*h/mL) |
| Trifluridine | Single Dose | 2108 ± 826 | 2.0 | 7393 ± 1980 |
| Multiple Dose | 3738 ± 1110 | 2.0 | 16560 ± 4280 | |
| Tipiracil | Single Dose | 299 ± 92 | 2.0 | 1238 ± 290 |
| Multiple Dose | 320 ± 75 | 3.0 | 1481 ± 385 |
Data are presented as mean ± standard deviation. Dosing is based on a 35 mg/m² twice-daily schedule.
Clinical Efficacy and Safety
The clinical development of TAS-102 has primarily focused on heavily pretreated patients with metastatic colorectal cancer.
Pivotal Clinical Trials
The phase 3 RECOURSE trial was a landmark study that demonstrated a statistically significant improvement in overall survival (OS) and progression-free survival (PFS) for patients treated with TAS-102 compared to placebo.[3]
Table 3: Efficacy Results from the RECOURSE Phase 3 Trial [3]
| Endpoint | TAS-102 (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |
| Median OS (months) | 7.1 | 5.3 | 0.68 (0.58–0.81) | <0.001 |
| Median PFS (months) | 2.0 | 1.7 | 0.48 (0.41–0.57) | <0.001 |
| Disease Control Rate | 44% | 16% | - | <0.001 |
More recent studies, such as the SUNLIGHT trial, have shown that the combination of TAS-102 with bevacizumab further improves survival outcomes in the third-line setting for mCRC.[13] In this trial, the median OS was 10.8 months with TAS-102 plus bevacizumab versus 7.5 months with TAS-102 alone.[13]
Safety Profile
The most common adverse events associated with TAS-102 are hematological, including neutropenia, leukopenia, anemia, and thrombocytopenia.[2] Myelosuppression is the primary dose-limiting toxicity.[2] Non-hematological side effects are generally mild to moderate and include fatigue, nausea, and diarrhea.[9]
Experimental Protocols
The following provides a generalized methodology for a clinical trial evaluating the pharmacokinetics and efficacy of TAS-102, based on publicly available information from trials like RECOURSE and others.[14][15]
Study Design
A phase I, open-label, dose-escalation or expansion cohort study is a common design for initial clinical evaluation. For pivotal efficacy studies, a randomized, double-blind, placebo-controlled design is the gold standard.
Experimental Workflow for a Phase I PK and Safety Study
Patient Population
Eligible patients typically have a confirmed diagnosis of a solid tumor, such as metastatic colorectal cancer, and have failed or are intolerant to standard therapies.[14] Key inclusion criteria often include an ECOG performance status of 0 or 1 and adequate organ function.[15]
Dosing and Administration
TAS-102 is administered orally, typically at a starting dose of 35 mg/m² twice daily, on days 1-5 and 8-12 of a 28-day cycle.[14] Dosing adjustments are made based on tolerability, particularly hematological toxicity.
Pharmacokinetic Sampling and Analysis
Blood samples for PK analysis are collected at pre-specified time points after single and multiple doses of TAS-102.[14] Plasma concentrations of trifluridine, tipiracil, and the FTY metabolite are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. PK parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.
Efficacy and Safety Assessments
Tumor response is assessed according to Response Evaluation Criteria in Solid Tumors (RECIST).[15] Safety is monitored through the regular collection of adverse event data, physical examinations, and laboratory tests, including complete blood counts.[9]
Conclusion
TAS-102 represents a significant advancement in the treatment of refractory metastatic colorectal cancer. Its novel mechanism of action, centered on the incorporation of trifluridine into DNA, provides a therapeutic option for patients with tumors resistant to other fluoropyrimidines. The co-formulation with the thymidine phosphorylase inhibitor tipiracil is essential for its oral bioavailability and clinical activity. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is crucial for its optimal clinical use and for the future development of related therapies.
References
- 1. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 2. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS-102 (trifluridine/tipiracil) plus bevacizumab versus TAS-102 alone as salvage treatment options for metastatic colorectal cancer in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. onclive.com [onclive.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Randomized study evaluating trifluridine/tipiracil (TAS-102) versus + trifluridine/tipiracil + bevacizumab as last-line therapy in patients with chemorefractory unresectable metastatic colorectal cancer (mCRC). - ASCO [asco.org]
LS-102: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS-102 is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), also known as Hrd1. This technical guide provides a summary of the currently available data on the solubility and stability of this compound. The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and experimental design involving this compound. While comprehensive, publicly available data is limited, this document consolidates existing information and provides general experimental protocols for context.
Solubility Data
The solubility of this compound has been reported in various solvent systems. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 80 | 176.76 | TargetMol[1] |
| DMSO | 50 | 110.47 | Sigma-Aldrich[2] |
Table 2: Solubility of this compound in Co-solvent Systems
| Solvent System | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 5.52 | MedChemExpress[3] |
| 10% DMSO / 90% corn oil | ≥ 2.5 | ≥ 5.52 | MedChemExpress[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 | ≥ 5.52 | MedChemExpress[3] |
Note: The molecular weight of this compound is 452.60 g/mol .[2][3]
Stability Data
The stability of this compound has been assessed under various storage conditions, both as a solid and in solution.
Table 3: Stability of this compound
| Form | Storage Condition | Duration | Source |
| Powder | -20°C | 3 years | TargetMol[1] |
| In Solvent | -80°C | 1 year | TargetMol[1] |
| In Solvent | -80°C | 6 months | MedChemExpress[3] |
| In Solvent | -20°C (protect from light, under nitrogen) | 1 month | MedChemExpress[3] |
| In Dog Plasma | Room Temperature | 4 hours | ResearchGate[4] |
| In Dog Plasma | -80°C | 2 weeks | ResearchGate[4] |
| In Dog Plasma | Three freeze-thaw cycles | Stable | ResearchGate[4] |
Experimental Protocols
Detailed, publicly available experimental protocols for determining the solubility and stability of this compound are limited. The following are general methodologies representative of how such data is typically generated in a research setting.
General Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in mg/mL or mol/L.
General Protocol for Stability Assessment in Solution
-
Sample Preparation: A stock solution of this compound is prepared in the solvent of interest at a known concentration.
-
Storage: Aliquots of the solution are stored under various conditions (e.g., different temperatures, light exposures).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), an aliquot is removed and analyzed.
-
Quantification: The concentration of the remaining this compound is determined by a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any degradation products.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. Degradation kinetics can be modeled from this data.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1/Hrd1). Syvn1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the disposal of misfolded proteins. By inhibiting Syvn1, this compound can modulate downstream cellular processes.
Caption: Syvn1/Hrd1-mediated ERAD pathway and the inhibitory action of this compound.
The diagram above illustrates the general workflow of the Syvn1-mediated ERAD pathway. Misfolded proteins in the endoplasmic reticulum are recognized by the E3 ubiquitin ligase Syvn1. Syvn1, as part of the ERAD complex, facilitates the polyubiquitination of these substrates as they are retrotranslocated to the cytosol. The polyubiquitin chain acts as a signal for the 26S proteasome, which then degrades the targeted protein. This compound selectively inhibits the E3 ligase activity of Syvn1, thereby preventing the ubiquitination and subsequent degradation of its substrates.
References
- 1. longdom.org [longdom.org]
- 2. uniprot.org [uniprot.org]
- 3. Ubiquitin ligase SYVN1/HRD1 facilitates degradation of the SERPINA1 Z variant/α-1-antitrypsin Z variant via SQSTM1/p62-dependent selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
The E3 Ligase Inhibitor LS-102: A Novel Therapeutic Avenue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LS-102 is a selective small-molecule inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), an enzyme implicated in the pathogenesis of a range of diseases characterized by cellular stress and aberrant protein degradation. By specifically targeting the autoubiquitination of Syvn1, this compound presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, interstitial pneumonia, and metabolic disorders. This document provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
Synoviolin (Syvn1), also known as Hrd1, is an E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. It plays a critical role in the ER-associated degradation (ERAD) pathway, a cellular quality control system responsible for the elimination of misfolded proteins.[1] Dysregulation of Syvn1 activity has been linked to the pathophysiology of several diseases, including chronic inflammatory conditions and metabolic syndromes. This compound has emerged as a selective inhibitor of Syvn1, offering a targeted approach to modulate the ERAD pathway and downstream signaling cascades. Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models, highlighting its anti-proliferative, anti-fibrotic, and metabolism-regulating properties.
Mechanism of Action
This compound selectively inhibits the E3 ubiquitin ligase activity of Syvn1. Its primary mechanism involves the inhibition of Syvn1 autoubiquitination, a process essential for its function.[2] This inhibition leads to the stabilization of Syvn1 substrates, thereby modulating downstream signaling pathways. This compound has been shown to be selective for Syvn1, with no significant inhibitory activity against other E3 ubiquitin ligases such as ARIH1, BRCA1/BARD1, and Efp.[3]
The downstream effects of Syvn1 inhibition by this compound are context-dependent and include:
-
Regulation of Transcription Factors: this compound can prevent the degradation of key transcription factors. For instance, it suppresses the polyubiquitination of nuclear factor erythroid 2-related factor 2 (NRF2) and peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β).[2][4]
-
Modulation of ER Stress Response: By inhibiting Syvn1, this compound can influence the cellular response to ER stress. Syvn1 is known to interact with and promote the degradation of inositol-requiring enzyme 1 (IRE1), a key transducer of the unfolded protein response (UPR).[5]
-
Anti-proliferative Effects: this compound has been shown to suppress the proliferation of certain cell types, such as rheumatoid synovial cells (RSCs).[2]
Below is a diagram illustrating the core mechanism of action of this compound.
Caption: Mechanism of action of this compound as a Syvn1 inhibitor.
Potential Therapeutic Applications
Preclinical research has identified several promising therapeutic areas for this compound.
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Syvn1 is overexpressed in the synovium of RA patients and contributes to synovial hyperplasia.[3]
Quantitative Data:
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (Syvn1 autoubiquitination) | 35 µM | In vitro assay | [2] |
| IC50 (RSC proliferation) | 5.4 µM | Rheumatoid Synovial Cells (RSCs) | [2] |
| In vivo dosage | 1.3-4 mg/kg (i.p. daily for 4 weeks) | Collagen-Induced Arthritis (CIA) mouse model | [2] |
Experimental Protocols:
-
Cell Viability Assay:
-
Cell Line: Rheumatoid synovial cells (RSCs).
-
Method: RSCs were seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 20, 40, 60 µM) for 12 hours. Cell viability was assessed using a standard method such as the MTT or WST-8 assay. The IC50 value was calculated from the dose-response curve.[6]
-
-
In Vivo Collagen-Induced Arthritis (CIA) Model:
-
Animal Model: DBA/1J mice.
-
Induction: Arthritis was induced by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Treatment: this compound was administered intraperitoneally daily for 4 weeks at doses of 1.3 and 4.0 mg/kg, starting from the day of the second collagen immunization.
-
Assessment: The severity of arthritis was evaluated using a clinical scoring system based on paw swelling and inflammation.[6]
-
The signaling pathway implicated in the role of Syvn1 in RA is depicted below.
Caption: Syvn1 signaling in rheumatoid arthritis.
Interstitial Pneumonia
Interstitial pneumonia can be caused by ER stress induced by mutations in surfactant proteins. Syvn1 is implicated in the fibrotic processes associated with this condition.
Quantitative Data:
| Parameter | Value | Cell Type/Model | Reference |
| This compound concentration | 5 µM | A549 human lung adenocarcinoma cells | [6] |
| Increase in luciferase activity (Syvn1 promoter) | 1.6-fold | A549 cells with exon 4 deleted SP-C | [7] |
Experimental Protocols:
-
In Vitro Model of Stress-Related Interstitial Pneumonia:
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Method: A549 cells were transfected with plasmids encoding wild-type or exon 4-deleted surfactant protein C (SP-C) to induce ER stress. Twelve hours post-transfection, the medium was replaced, and this compound (5 µM) or a vehicle control (DMSO) was added.
-
Assessment: The secretion of collagen into the culture medium was measured using a quantitative assay (e.g., Sirius Red-based colorimetric assay) to assess the anti-fibrotic effect of this compound.[6][7]
-
An experimental workflow for the in vitro interstitial pneumonia model is shown below.
Caption: Workflow for in vitro interstitial pneumonia studies.
Obesity and Metabolic Disorders
Syvn1 has been identified as a negative regulator of PGC-1β, a key transcriptional coactivator involved in mitochondrial biogenesis and energy expenditure.[4] Inhibition of Syvn1 by this compound can therefore enhance mitochondrial function and prevent weight gain.
Quantitative Data:
| Parameter | Value | Animal Model | Reference |
| In vivo dosage | 50 mg/kg (i.p. daily) | db/db mice |
Experimental Protocols:
-
In Vivo Obesity Model:
-
Animal Model: Genetically obese db/db mice.
-
Treatment: this compound was administered intraperitoneally at a dose of 50 mg/kg daily.
-
Assessment: Body weight, food intake, and blood glucose levels were monitored. At the end of the study, tissues such as adipose tissue were collected for analysis of mitochondrial biogenesis markers (e.g., expression of PGC-1β target genes) and histological examination.[4]
-
The signaling pathway linking Syvn1 to metabolic regulation is outlined below.
Caption: Syvn1/PGC-1β pathway in metabolic regulation.
Myocardial Ischemia/Reperfusion Injury
This compound has been suggested to attenuate myocardial ischemia/reperfusion injury by inhibiting mitochondrial fission.[8] While the precise molecular mechanisms are still under investigation, this represents another potential therapeutic application for this compound. The pathophysiology of myocardial ischemia/reperfusion injury is complex, involving oxidative stress, calcium overload, and inflammation.[9][10]
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a selective inhibitor of the E3 ubiquitin ligase Syvn1. The available data strongly support its potential therapeutic application in a variety of diseases, including rheumatoid arthritis, interstitial pneumonia, and obesity. Further investigation into its pharmacokinetic and toxicological profile is warranted to advance this compound towards clinical development. The targeted nature of this compound, focusing on a key regulator of cellular stress and protein quality control, positions it as a novel and potentially impactful therapeutic agent.
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. embopress.org [embopress.org]
- 5. Synoviolin promotes IRE1 ubiquitination and degradation in synovial fibroblasts from mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Myocardial ischemia/reperfusion injury: Mechanisms of injury and implications for management (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LS-102 in Cell Culture Assays
Introduction
LS-102 is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2] As a derivative of Astragaloside IV, this compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of rheumatoid arthritis, myocardial ischemia/reperfusion injury, and interstitial pneumonia.[1][2][3][4] Its mechanism of action centers on the modulation of protein ubiquitination and degradation, as well as the regulation of mitochondrial dynamics.[1][5]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its effects on cell proliferation, viability, apoptosis, and specific signaling pathways.
Mechanism of Action
This compound exerts its cellular effects primarily through the inhibition of Syvn1, a key enzyme in the endoplasmic reticulum-associated degradation (ERAD) pathway. By inhibiting the autoubiquitination of Syvn1, this compound prevents the subsequent polyubiquitination and degradation of its target proteins.[1][2]
Key downstream effects of this compound include:
-
Stabilization of NRF2 : this compound suppresses the polyubiquitination of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant responses.[1]
-
Inhibition of Mitochondrial Fission : In cardiomyocytes, this compound has been shown to alleviate ischemia-reperfusion injury by inhibiting the phosphorylation of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[5]
-
Reduction of ER Stress-Induced Collagen Secretion : In a model of interstitial pneumonia, this compound decreased the secretion of collagen from lung adenocarcinoma cells, suggesting a role in mitigating fibrosis.[4]
Data Presentation
Quantitative Efficacy of this compound
| Parameter | Cell Line / Model | Value | Reference |
| IC50 (Inhibition of Proliferation) | Rheumatoid Synovial Cells (RSCs) | 5.4 µM | [1] |
| IC50 (Inhibition of Autoubiquitination) | Synoviolin (Syvn1) | 35 µM | [1] |
| In Vivo Efficacy | Collagen-Induced Arthritis (CIA) model | 1.3-4 mg/kg (i.p.) | [1][2] |
Signaling Pathway Diagram
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of adherent cells, such as Rheumatoid Synovial Cells (RSCs). The MTT assay measures the metabolic activity of viable cells.[6]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range could be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with DMSO, matching the highest concentration used for this compound) and a "medium only" control (no cells).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the "medium only" control.
-
Experimental Workflow: Cell Proliferation Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[7][8]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after the treatment period.
-
Incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating cells).
-
Wash adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.[9]
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10]
-
Cells are categorized as follows:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
-
Experimental Workflow: Apoptosis Assay
Western Blot Analysis for Syvn1 Pathway Proteins
This protocol details the procedure for analyzing changes in the expression or phosphorylation status of proteins in the this compound signaling pathway, such as NRF2 or phospho-Drp1.
Materials:
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-phospho-Drp1, anti-Syvn1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Lysis:
-
Seed cells in 60 mm or 100 mm dishes and treat with this compound as required.
-
Wash cells with cold PBS and lyse them by adding cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities, normalizing to a loading control like β-actin.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Synoviolin inhibitor this compound reduces endoplasmic reticulum stress-induced collagen secretion in an in vitro model of stress-related interstitial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for LS-102 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS-102 is a selective small molecule inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2] Synoviolin plays a critical role in endoplasmic reticulum-associated degradation (ERAD) and has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis and cancer. By selectively inhibiting the enzymatic activity of synoviolin, this compound offers a targeted approach to modulate cellular processes governed by this E3 ligase. These application notes provide detailed protocols for the use of this compound in preclinical animal models of rheumatoid arthritis and a general framework for its evaluation in cancer xenograft models.
Mechanism of Action
This compound selectively inhibits the autoubiquitination of synoviolin with an IC50 of 35 μM.[1][2] This inhibition leads to the accumulation of synoviolin substrate proteins. Key substrates include:
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-beta (PGC-1β): By preventing the degradation of PGC-1β, this compound can enhance mitochondrial biogenesis and energy expenditure.[3]
-
Nuclear factor erythroid 2-related factor 2 (NRF2): this compound can suppress the polyubiquitination of NRF2, a key regulator of the antioxidant response.
The modulation of these pathways underlies the therapeutic potential of this compound in various disease models.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Arthritis Score (Day 49) | Histological Arthritis Score (Day 49) |
| Vehicle Control | - | Intraperitoneal | ~8.5 | ~10.0 |
| This compound | 1.3 | Intraperitoneal | ~5.0 | ~6.0 |
| This compound | 4.0 | Intraperitoneal | ~4.0 | ~4.5 |
| Dexamethasone | 0.25 | Intraperitoneal | ~1.5 | ~1.0 |
*P<0.05, **P<0.01 compared to vehicle control. Data are approximated from graphical representations in Yagishita et al., 2012.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol describes the induction of arthritis in DBA/1 mice and the subsequent treatment with this compound to assess its anti-inflammatory and disease-modifying effects.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
7-week-old male DBA/1 mice
-
Syringes and needles (27G)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of this compound Formulation:
-
Dissolve this compound powder in DMSO to create a stock solution.
-
For injections, dilute the stock solution with sterile PBS to the final desired concentrations (1.3 mg/kg and 4.0 mg/kg). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. Prepare a vehicle control solution with the same final concentration of DMSO in PBS.
-
-
Induction of Collagen-Induced Arthritis:
-
On Day 0, immunize 7-week-old male DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization intradermally at the base of the tail.
-
On Day 21, administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at a different site near the base of the tail.
-
-
Treatment with this compound:
-
Beginning on Day 21 (concurrent with the booster immunization), start the daily intraperitoneal (i.p.) administration of the this compound formulations or vehicle control.
-
Administer the assigned treatment to each group of mice daily for 28 consecutive days (until Day 49).
-
-
Clinical Assessment of Arthritis:
-
Monitor the mice daily for the onset and progression of arthritis, typically starting from Day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
-
Histological Analysis:
-
On Day 49, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the sections for inflammation, pannus formation, and bone/cartilage destruction under a microscope. Assign a histological score for each parameter.
-
dot
Experimental workflow for the CIA mouse model.
Protocol 2: General Protocol for Evaluating this compound in a Human Tumor Xenograft Model
While specific in vivo studies of this compound in cancer models are not yet extensively published, its mechanism of action suggests potential anti-tumor activity. The following is a generalized protocol for assessing the efficacy of this compound in a subcutaneous xenograft model. The specific human cancer cell line should be chosen based on in vitro sensitivity to this compound and the expression levels of synoviolin.
Materials:
-
This compound (powder)
-
Appropriate vehicle (e.g., DMSO/PBS, or as determined by solubility and tolerability studies)
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cells in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each immunocompromised mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1, or using an alternative appropriate vehicle.
-
Administer this compound or vehicle to the respective groups via a predetermined route (e.g., intraperitoneal, oral gavage) and schedule (e.g., daily, twice weekly). The optimal dose and schedule should be determined in preliminary tolerability studies.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, western blotting for target proteins).
-
dot
Generalized workflow for a xenograft model.
Signaling Pathways
dot
This compound mechanism of action.
References
Application Notes and Protocols for LS-102: A Selective Synoviolin (Syvn1/HRD1) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LS-102 is a selective, cell-permeable inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), also known as HRD1.[1][2] Synoviolin is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for targeting misfolded proteins for proteasomal degradation.[1][3] Dysregulation of synoviolin activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis, where it is highly expressed in synovial cells and contributes to synovial hyperplasia by reducing apoptosis.[1][3][4] this compound exerts its effects by selectively inhibiting the autoubiquitination of synoviolin, thereby modulating its E3 ligase activity.[2] This inhibitory action leads to the suppression of proliferation in rheumatoid synovial cells and has demonstrated therapeutic potential in preclinical models of rheumatoid arthritis.[1][2]
It is important to note that the identifier "this compound" has also been associated with a water-soluble derivative of astragaloside IV with cardioprotective properties. The following application notes and protocols pertain exclusively to the synoviolin inhibitor this compound.
Mechanism of Action
This compound selectively targets the RING-finger type E3 ubiquitin ligase synoviolin. By inhibiting its autoubiquitination, this compound modulates the ubiquitination of synoviolin's downstream target proteins.[2] One such target is the tumor suppressor p53, which is ubiquitinated and sequestered by synoviolin, leading to its degradation.[4] By inhibiting synoviolin, this compound can lead to the stabilization and activation of p53, promoting apoptosis in hyperproliferative cells like rheumatoid synovial cells. Another target of synoviolin is the peroxisome proliferator-activated receptor gamma coactivator-1β (PGC-1β), a key regulator of mitochondrial biogenesis.[5][6] Synoviolin mediates the ubiquitination and subsequent degradation of PGC-1β.[5] Inhibition of synoviolin by this compound prevents PGC-1β degradation, leading to increased mitochondrial biogenesis and energy expenditure.[5][6]
Caption: Signaling pathway of this compound in modulating cellular processes.
Quantitative Data Summary
In Vitro Activity
| Parameter | Cell Line/System | IC50 Value | Reference |
| Synoviolin Autoubiquitination Inhibition | Cell-free | 35 µM | [2] |
| Rheumatoid Synovial Cell (RSC) Proliferation Inhibition | Human RSCs | 5.4 µM | [2] |
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Animal Model | Dosage | Administration Route | Dosing Regimen | Outcome | Reference |
| DBA/1 male mice (7 weeks old) | 1.3 - 4.0 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | Reduced clinical severity scores of arthritis | [2][7] |
Experimental Protocols
In Vitro Autoubiquitination Assay
This protocol is adapted from the methods described by Yagishita et al. (2012).
Objective: To determine the inhibitory effect of this compound on the autoubiquitination of synoviolin.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (UbcH5c, ubiquitin-conjugating enzyme)
-
Recombinant human ubiquitin
-
Recombinant GST-tagged human synoviolin (cytosolic domain)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-ubiquitin antibody
-
Anti-GST antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the ubiquitination reaction mixture in a total volume of 20 µL containing:
-
50 ng E1
-
200 ng E2 (UbcH5c)
-
1 µg ubiquitin
-
500 ng GST-synoviolin
-
2 mM ATP
-
Varying concentrations of this compound or DMSO (vehicle control)
-
Assay buffer to a final volume of 20 µL.
-
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin or GST overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the ubiquitinated synoviolin bands using a chemiluminescent substrate and an imaging system. The extent of autoubiquitination is observed as a high-molecular-weight smear of polyubiquitinated GST-synoviolin.
Rheumatoid Synovial Cell (RSC) Proliferation Assay
This protocol is based on the methodology for assessing the anti-proliferative effects of this compound on RSCs.
Objective: To evaluate the dose-dependent inhibition of RSC proliferation by this compound.
Materials:
-
Human rheumatoid synovial cells (RSCs)
-
Culture medium: DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., WST-8, MTT, or BrdU incorporation kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed RSCs into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions. For example, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the Rheumatoid Synovial Cell Proliferation Assay.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a CIA mouse model, based on the study by Yagishita et al. (2012).
Objective: To assess the therapeutic effect of this compound on the clinical signs of arthritis in a mouse model.
Animals:
-
DBA/1 mice (male, 6-7 weeks old)
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., DMSO, saline, or as appropriate for this compound formulation)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle upon the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer this compound intraperitoneally (i.p.) daily at doses ranging from 1.3 to 4.0 mg/kg.
-
Continue treatment for a predefined period, for example, 4 weeks.
-
-
Clinical Assessment:
-
Monitor the mice daily or every other day for the onset and severity of arthritis.
-
Score each paw for inflammation based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity).
-
The maximum clinical score per mouse is 16.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the mice and collect the inflamed joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Troubleshooting
-
Poor solubility of this compound: this compound is soluble in DMSO. For in vivo studies, appropriate vehicle formulation is crucial. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare fresh solutions.
-
Variability in CIA model: The incidence and severity of CIA can vary between batches of mice and facilities. It is important to include a sufficient number of animals per group and to have experienced personnel for scoring.
-
Inconsistent in vitro results: Ensure consistent cell passage numbers and seeding densities. Verify the activity of recombinant enzymes and the quality of reagents for biochemical assays.
References
- 1. RING-finger type E3 ubiquitin ligase inhibitors as novel candidates for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. embopress.org [embopress.org]
- 6. Interrupting synoviolin play at the ER: a plausible action to elevate mitochondrial energetics and silence obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Preparing LS-102 Stock Solutions
Introduction
LS-102 is a selective, cell-permeable inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1).[1][2][3] It functions by inhibiting the autoubiquitination of Syvn1, which plays a crucial role in endoplasmic reticulum-associated degradation (ERAD) and has been implicated in various diseases, including rheumatoid arthritis.[1][4] this compound has been shown to suppress the proliferation of rheumatoid synovial cells and reduce the severity of rheumatoid arthritis in mouse models.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₆N₈O | [5][6] |
| Molecular Weight | 452.60 g/mol | [2][5][6] |
| CAS Number | 1456891-34-1 | [5][6] |
| IC₅₀ (Syvn1 autoubiquitination) | 35 µM | [1][2][3] |
| IC₅₀ (Rheumatoid synovial cells) | 5.4 µM | [1][5][7] |
| Solubility in DMSO | ≥ 50 mg/mL | [2] |
| Storage (Solid) | -20°C, protect from light | [5] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Equipment:
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.526 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 452.60 g/mol = 0.004526 g = 4.526 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[7]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol describes the preparation of an this compound formulation suitable for intraperitoneal (i.p.) injection in animal models. This formulation uses a co-solvent system to enhance solubility.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare the Vehicle: Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound: First, dissolve the required amount of this compound in DMSO.
-
Add Co-solvents: Sequentially add PEG300, Tween-80, and saline to the this compound/DMSO mixture, ensuring the solution is mixed thoroughly after each addition. The final solution should be clear.[5]
-
Final Concentration: The solubility of this compound in this vehicle is ≥ 2.5 mg/mL.[5]
-
Administration: The prepared solution should be used immediately.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synoviolin Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synoviolin Inhibitor, this compound - Calbiochem | 538184 [merckmillipore.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for LS-102 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS-102 is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1). Syvn1 is a critical component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for recognizing and targeting misfolded proteins for ubiquitination and subsequent degradation by the proteasome. By inhibiting the autoubiquitination and E3 ligase activity of Syvn1, this compound serves as a valuable tool for investigating the physiological and pathological roles of the ERAD pathway and the specific functions of Syvn1 in various cellular processes.
Western blot analysis is a fundamental technique to study the effects of this compound on protein expression, stability, and post-translational modifications. This document provides detailed protocols for utilizing this compound in cell-based assays and subsequent Western blot analysis to investigate its impact on Syvn1 and its downstream targets.
Mechanism of Action of this compound
This compound selectively targets the RING finger domain of Syvn1, inhibiting its E3 ligase activity. This inhibition prevents the transfer of ubiquitin to Syvn1's substrate proteins, leading to their accumulation and altered downstream signaling. One of the key pathways affected by this compound is the cellular stress response, including the unfolded protein response (UPR) and the regulation of transcription factors such as Nuclear factor erythroid 2-related factor 2 (NRF2).
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and recommended starting dilutions for antibodies relevant to its mechanism of action in Western blot analysis.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | Syvn1 Autoubiquitination | 35 µM | |
| IC₅₀ | Proliferation of Rheumatoid Synovial Cells | 5.4 µM | [1] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Primary Antibody | Host Species | Supplier (Example) | Recommended Dilution |
| Anti-Syvn1 (HRD1) | Rabbit | Abbexa | 1:500 - 1:2000 |
| Anti-NRF2 | Rabbit | Thermo Fisher | 1:500 - 1:3000 |
| Anti-Ubiquitin | Mouse | Santa Cruz | 1:1000 |
| Anti-PGC-1β | Rabbit | Abcam | 1:1000 |
| Anti-GRP78 (BiP) | Rabbit | Cell Signaling | 1:1000 |
| Anti-β-Actin | Mouse | Sigma-Aldrich | 1:5000 - 1:10000 |
| Anti-GAPDH | Rabbit | Cell Signaling | 1:1000 |
| Anti-Lamin B1 | Rabbit | Proteintech | 1:1000 |
Note: Optimal antibody dilutions should be determined experimentally by the end-user.
Experimental Protocols
This section provides a detailed protocol for investigating the effect of this compound on the ubiquitination and expression levels of a target protein in cultured mammalian cells.
Protocol 1: Analysis of Target Protein Expression after this compound Treatment
This protocol is designed to assess how this compound treatment affects the total cellular levels of a protein of interest.
Materials:
-
This compound (dissolved in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium. A starting concentration range of 10-50 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate for a desired period (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to your protein samples.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software, normalizing to the loading control.
-
Protocol 2: Analysis of Target Protein Ubiquitination
This protocol uses immunoprecipitation (IP) to enrich for the protein of interest before performing a Western blot to detect its ubiquitination status.
Additional Materials:
-
MG132 (proteasome inhibitor, dissolved in DMSO)
-
IP Lysis Buffer (e.g., Tris-based buffer with 1% NP-40 and protease inhibitors)
-
Primary antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Primary antibody against Ubiquitin for Western blotting
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Crucially, 4-6 hours before harvesting, add a proteasome inhibitor such as MG132 (10-20 µM) to all wells. This will prevent the degradation of ubiquitinated proteins and allow for their accumulation.
-
-
Cell Lysis:
-
Perform cell lysis as described in Protocol 1, but use a non-denaturing IP Lysis Buffer.
-
-
Protein Quantification:
-
Determine the protein concentration as in Protocol 1.
-
-
Immunoprecipitation:
-
Normalize the protein concentration for all samples. Take 500-1000 µg of total protein for each IP. Set aside 20-30 µg of each lysate to run as an "input" control.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-5 µg of the primary antibody for your target protein to each lysate and incubate overnight at 4°C on a rotator. Include a negative control IP with a non-specific IgG.
-
Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with ice-cold IP Lysis Buffer.
-
-
Elution and Sample Preparation:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 2x Laemmli sample buffer directly to the beads and boiling at 95-100°C for 10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blotting:
-
Load the eluted IP samples and the "input" samples onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1.
-
Probe one membrane with an anti-ubiquitin antibody to detect the ubiquitination of your immunoprecipitated protein. A high molecular weight smear above the expected band for your protein is indicative of polyubiquitination.
-
Probe a second, identical membrane with the antibody against your target protein to confirm successful immunoprecipitation.
-
Disclaimer
These protocols are intended as a guide. Optimal conditions for cell lines, this compound concentrations, incubation times, and antibody dilutions should be determined by the individual researcher. All products mentioned are for research use only.
References
Application Notes and Protocols for Utilizing LS-102 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS-102 is a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1).[1][2][3] Syvn1 is an integral component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for targeting misfolded proteins for proteasomal degradation.[4] Dysregulation of Syvn1 activity has been implicated in the pathogenesis of various diseases, including rheumatoid arthritis, making it an attractive therapeutic target.[1][4] this compound exerts its inhibitory effect by preventing the autoubiquitination of Syvn1, a critical step for its E3 ligase activity.[1][5] These application notes provide a comprehensive guide for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel Syvn1 inhibitors.
This compound: Mechanism of Action and Biological Activity
This compound selectively targets the RING finger domain of Syvn1, thereby inhibiting its E3 ligase function. The primary mechanism of inhibition is the suppression of Syvn1 autoubiquitination, which is a prerequisite for the ubiquitination of its substrates.[1][5] This inhibition leads to the accumulation of Syvn1 substrates and modulates downstream signaling pathways. For instance, this compound has been shown to suppress the proliferation of rheumatoid synovial cells (RSCs) in a Syvn1-dependent manner.[1]
Signaling Pathway of Syvn1
The following diagram illustrates the central role of Syvn1 in the ERAD pathway and the point of intervention for this compound.
Caption: Syvn1-mediated ubiquitination in the ERAD pathway and inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, which are essential for its use as a control compound in HTS assays.
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (Syvn1 Autoubiquitination) | 35 µM | In vitro biochemical assay | [1][5] |
| IC50 (RSC Proliferation) | 5.4 µM | Rheumatoid Synovial Cells | [1] |
Note: For high-throughput screening, it is crucial to determine assay-specific quality metrics such as the Z'-factor and signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[6] While specific Z'-factor and S/B values for this compound in a dedicated HTS campaign are not publicly available, the provided protocols are designed to be optimized to achieve such standards.
High-Throughput Screening Protocols for Syvn1 Inhibitors
The following are generalized protocols for high-throughput screening of Syvn1 inhibitors, using this compound as a positive control. These protocols are based on established methods for other E3 ligases and should be optimized for Syvn1 specifically.
Protocol 1: In Vitro Homogeneous Proximity-Based Assay (e.g., AlphaScreen® or HTRF®)
This protocol is designed for a 384-well plate format and relies on the detection of Syvn1 autoubiquitination or substrate ubiquitination through a proximity-based signal.
Experimental Workflow:
Caption: Workflow for a proximity-based HTS assay for Syvn1 inhibitors.
Methodology:
-
Compound Plating: Dispense test compounds and this compound (as a positive control, typically in a dose-response range) into a 384-well assay plate. Include wells with DMSO only as a negative control.
-
Reagent Preparation: Prepare a master mix containing recombinant human Syvn1, a suitable E1 activating enzyme, a compatible E2 conjugating enzyme, and biotinylated ubiquitin in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Enzyme and Ubiquitin Addition: Add the enzyme/ubiquitin master mix to each well of the assay plate.
-
Reaction Initiation: Initiate the ubiquitination reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Add the detection reagents (e.g., streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads for tagged Syvn1).
-
Final Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a suitable plate reader. Inhibition of Syvn1 autoubiquitination will result in a decrease in the proximity-based signal.
Protocol 2: ELISA-Based Autoubiquitination Assay
This protocol utilizes an ELISA format to quantify the level of Syvn1 autoubiquitination.
Experimental Workflow:
Caption: Workflow for an ELISA-based HTS assay for Syvn1 inhibitors.
Methodology:
-
Plate Coating: Coat a high-binding 96- or 384-well plate with recombinant Syvn1 overnight at 4°C.
-
Washing and Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound and Reagent Addition: Wash the plate and add test compounds, this compound, and a reaction mixture containing E1, E2, biotinylated ubiquitin, and ATP.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for autoubiquitination.
-
Detection Antibody: Wash the plate and add streptavidin-HRP conjugate to detect the incorporated biotinylated ubiquitin. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic HRP substrate (e.g., TMB).
-
Reaction Termination and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength. A decrease in absorbance indicates inhibition of Syvn1 autoubiquitination.
Data Analysis and Hit Identification
-
Normalization: Normalize the raw data from the HTS. For inhibition assays, the signal from the negative control (DMSO) can be set to 0% inhibition, and the signal from a saturating concentration of this compound can be set to 100% inhibition.
-
Z'-Factor Calculation: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where σ is the standard deviation, μ is the mean, p is the positive control (this compound), and n is the negative control (DMSO).
-
Hit Selection: Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3).
-
Dose-Response Confirmation: Confirm the activity of the primary hits by performing dose-response experiments to determine their IC50 values.
-
Selectivity Assays: Conduct counter-screens against other E3 ligases or unrelated enzymes to assess the selectivity of the confirmed hits.
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of novel Syvn1 inhibitors. Its well-characterized mechanism of action and inhibitory activity make it an ideal positive control for establishing and validating high-throughput screening assays. The protocols outlined in these application notes provide a solid foundation for developing robust and reliable screening campaigns to identify the next generation of therapeutics targeting the Syvn1 E3 ubiquitin ligase. Successful implementation of these HTS strategies will accelerate the identification of promising lead compounds for further development.
References
- 1. Mouse E3 ubiquitin-protein ligase synoviolin (SYVN1) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 4. E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd [syngeneintl.com]
- 6. assay.dev [assay.dev]
Application Notes and Protocols for LS-102 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LS-102 is a synthetic derivative of astragaloside IV and a selective inhibitor of the E3 ubiquitin ligase synoviolin (SYVN1, also known as Hrd1).[1][2][3] SYVN1 is a key component of the endoplasmic reticulum-associated degradation (ERAD) pathway, responsible for the ubiquitination and subsequent proteasomal degradation of misfolded proteins.[1][2][4] Dysregulation of SYVN1 activity has been implicated in various diseases, including rheumatoid arthritis, neurodegenerative disorders, and certain cancers, making it an attractive therapeutic target.[2][5] this compound exerts its effects by inhibiting the auto-ubiquitination activity of SYVN1.[2][3]
These application notes provide detailed protocols for utilizing this compound in various protein binding assays to characterize its interaction with target proteins and to investigate its effects on cellular pathways.
Data Presentation
Table 1: Quantitative Data for this compound Interactions
| Parameter | Interacting Protein | Value | Assay Method | Reference |
| IC50 | Synoviolin (SYVN1) | 35 µM | In vitro auto-ubiquitination assay | [2][3] |
| Plasma Protein Binding Rate (Human) | Human Serum Albumin (HSA) | 66.90% - 69.35% | Equilibrium Dialysis with UHPLC-MS/MS | [4] |
| IC50 | Rheumatoid Synovial Cells (RSCs) Proliferation | 5.4 µM | Cell Viability Assay | [6] |
Experimental Protocols
Equilibrium Dialysis for Plasma Protein Binding
This protocol is adapted from studies on the interaction of this compound with human serum albumin (HSA) and is suitable for determining the fraction of this compound bound to plasma proteins.[4]
Materials:
-
This compound
-
Human plasma (or plasma from other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device or 96-well dialysis plates with a molecular weight cutoff of 8-12 kDa)
-
Incubator shaker
-
UHPLC-MS/MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Spiking Plasma: Spike the human plasma with this compound to achieve the desired final concentrations (e.g., 1, 5, and 10 µM).
-
Dialysis Setup:
-
Pipette the this compound-spiked plasma into the donor chamber of the dialysis device.
-
Pipette an equal volume of PBS into the receiver chamber.
-
-
Incubation: Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined empirically).
-
Sample Collection: After incubation, collect aliquots from both the plasma (donor) and PBS (receiver) chambers.
-
Sample Analysis:
-
Prepare samples for UHPLC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) and dilution.
-
Quantify the concentration of this compound in both chambers using a validated UHPLC-MS/MS method.
-
-
Calculation of Protein Binding:
-
The percentage of bound this compound is calculated using the following formula: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 where C_plasma is the concentration of this compound in the plasma chamber and C_buffer is the concentration of this compound in the buffer chamber at equilibrium.
-
Surface Plasmon Resonance (SPR) for this compound and SYVN1 Interaction (Suggested Protocol)
This protocol provides a framework for characterizing the binding kinetics and affinity of this compound to its primary target, SYVN1, using SPR.
Materials:
-
Recombinant purified SYVN1 protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., a low pH glycine solution or a high salt buffer, to be optimized)
Procedure:
-
SYVN1 Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified SYVN1 protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
This compound Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized SYVN1 surface, starting with the lowest concentration. Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: Between each this compound injection, regenerate the sensor surface using the optimized regeneration solution to remove bound this compound.
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In Vitro Auto-Ubiquitination Assay for SYVN1 Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the E3 ligase activity of SYVN1 by measuring its auto-ubiquitination.
Materials:
-
Recombinant purified SYVN1 protein
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2J1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody and anti-SYVN1 antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, ubiquitin, and ATP.
-
Add the SYVN1 protein to the reaction mixture.
-
-
Inhibition with this compound:
-
Prepare a dilution series of this compound.
-
Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.
-
-
Initiation and Incubation: Initiate the reaction by adding a final component (e.g., ATP or SYVN1) and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated SYVN1 and an anti-SYVN1 antibody as a loading control.
-
-
Quantification: Quantify the band intensities corresponding to ubiquitinated SYVN1 to determine the IC50 of this compound.
Visualization of Pathways and Workflows
Caption: Experimental workflows for this compound protein binding assays.
Caption: Simplified SYVN1 signaling pathway in ER-associated degradation.
References
- 1. SYVN1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. E3 ubiquitin ligase SYVN1 is a key positive regulator for GSDMD-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin ligase SYVN1/HRD1 facilitates degradation of the SERPINA1 Z variant/α-1-antitrypsin Z variant via SQSTM1/p62-dependent selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase SYVN1 as a promising therapeutic target for diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative proteomics reveals the role of E3 ubiquitin ligase SYVN1 in hepatocellular carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing LS-102 concentration for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of LS-102 in experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), also known as HRD1.[1][2] It functions by inhibiting the autoubiquitination of synoviolin, an essential enzyme in the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2] By blocking Syvn1 activity, this compound prevents the polyubiquitination and subsequent degradation of Syvn1 target proteins.[1]
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What is the likely cause?
A2: High cytotoxicity may be due to the sensitivity of your chosen cell line. For instance, normal astrocytes have been shown to exhibit high sensitivity to this compound, potentially more so than some glioblastoma cell lines like T98G.[2]
-
Troubleshooting Steps:
-
Review Cell Line Sensitivity: Check literature for data on your specific cell line's sensitivity to Syvn1 inhibition.
-
Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the cytotoxic threshold for your specific cells.
-
Reduce Treatment Duration: Shorten the incubation time with this compound to minimize toxic effects while still observing inhibition of the target pathway.
-
Confirm Stock Solution: Ensure your stock solution is correctly prepared and the final concentration in the media is accurate. The final concentration of the solvent (e.g., DMSO) should be non-toxic, typically below 0.1%.[3]
-
Q3: My results are inconsistent, and I am not seeing the expected inhibition. What should I do?
A3: Lack of efficacy can stem from several factors, from reagent preparation to the experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the this compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation.
-
Check Protein Expression: Confirm that your cell model expresses sufficient levels of Synoviolin (Syvn1). Low target expression will result in a minimal observable effect.
-
Optimize Concentration: The reported IC50 values for this compound can vary depending on the assay and cell type (e.g., 35 µM for autoubiquitination vs. 5.4 µM for cell proliferation).[1] You may need to increase the concentration. It is common to use concentrations up to 100 times the in vitro IC50 in cell-based assays.[3]
-
Assay Conditions: Ensure your assay conditions, such as ATP concentration in kinase assays (though not directly applicable here, the principle holds for enzyme assays), are optimized as these can significantly impact IC50 values.[4]
-
Q4: What is the recommended starting concentration for this compound in a new cell line?
A4: A good starting point is to test a logarithmic range of concentrations centered around the known IC50 values. Based on published data, the IC50 for inhibiting rheumatoid synovial cell proliferation is 5.4 µM.[1] Therefore, a sensible starting range for a cell-based assay would be from 0.5 µM to 50 µM. For biochemical assays, a range around the 35 µM IC50 for autoubiquitination would be appropriate.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Process | Reported IC50 | Cell/System |
|---|---|---|---|
| Biochemical Assay | Synoviolin (Syvn1) Autoubiquitination | 35 µM | In vitro |
| Cell-Based Assay | Rheumatoid Synovial Cell (RSC) Proliferation | 5.4 µM | RSCs |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended Concentration Range | Notes |
|---|---|---|
| Cell Proliferation/Cytotoxicity Assay | 1 µM - 20 µM | Begin with a broad range to establish a dose-response curve. |
| Western Blot (Target Inhibition) | 5 µM - 50 µM | Treat cells for a defined period (e.g., 6-24h) and probe for downstream markers. |
| In Vitro Ubiquitination Assay | 10 µM - 100 µM | Titrate around the known biochemical IC50. |
Experimental Protocols
Protocol: Determining this compound Efficacy on Cell Viability via MTT Assay
This protocol provides a method to assess the effect of this compound on the viability and proliferation of adherent cells.
Materials:
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Adherent cells of interest
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This compound (stock solution in DMSO, e.g., 10 mM)
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. Aim for final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each this compound concentration. Plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound inhibiting Synoviolin (Syvn1).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
common issues with LS-102 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered with LS-102.
This compound: Key Properties
This compound is a selective, cell-permeable inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1).[1][2][3][4] It is utilized in research for its potential in treating conditions like rheumatoid arthritis by suppressing the proliferation of rheumatoid synovial cells.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 1456891-34-1 | [1][5] |
| Molecular Formula | C₂₄H₃₆N₈O | [1][2][5] |
| Molecular Weight | 452.60 g/mol | [1][2][5] |
| Target | E3 Ubiquitin Ligase Synoviolin (Syvn1) | [1][3] |
| IC₅₀ | 35 µM (for Syvn1 autoubiquitination) | [1][3][4] |
| Appearance | Solid (may be purple) | [2] |
| Storage (Powder) | -20°C, protect from light, stored under nitrogen.[1] Stable for 3 years.[6] | [1][6] |
Troubleshooting Guide
This guide addresses specific problems users may encounter during the handling and application of this compound in experimental settings.
Q1: My this compound powder won't dissolve in my aqueous buffer.
A1: this compound has very poor aqueous solubility.[7][8] It is not recommended to dissolve the compound directly in aqueous solutions like PBS or cell culture media. A concentrated stock solution should first be prepared using an appropriate organic solvent. For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial dissolution.[2][4][6]
Q2: I've prepared a DMSO stock solution, but it precipitated when I diluted it into my aqueous experimental buffer. What went wrong?
A2: This is a common issue for poorly soluble compounds when moving from a high-concentration organic stock to a final aqueous solution.[8] The concentration of this compound in your final aqueous solution likely exceeded its maximum solubility in that medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Decrease DMSO in Final Solution: While DMSO aids solubility, high concentrations can be toxic to cells. However, ensuring a minimal amount of DMSO (e.g., 0.1% - 0.5% v/v) is present in the final solution can help maintain solubility.
-
Use Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% - 0.1%) to your final aqueous buffer can help stabilize the compound and prevent precipitation.
-
Sonication: After dilution, briefly sonicating the solution can help redissolve fine precipitates.[6] Use a bath sonicator to avoid heating the sample.
Q3: The reported solubility for this compound in DMSO varies between suppliers. Which value should I trust?
A3: Different suppliers report varying maximum solubility in DMSO, ranging from 50 mg/mL to 100 mg/mL.[2][4][6] This variation can be due to differences in the purity of the compound batch, water content, or the exact methodology used to determine solubility (e.g., with or without sonication/heating).[2][6] It is best practice to start with a concentration you know is achievable, such as 50 mg/mL, and only attempt higher concentrations if necessary. Always ensure your DMSO is anhydrous (moisture-free), as water will significantly reduce the solubility of hydrophobic compounds.[6]
Q4: I'm performing an in vivo study and need a suitable vehicle for this compound. What are the recommended formulations?
A4: Several suppliers provide tested formulations for in vivo use that achieve a solubility of at least 2.5 mg/mL.[1] These complex vehicles are designed to maintain the solubility of the compound upon administration.
Recommended In Vivo Vehicles:
-
PEG-based vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
-
Cyclodextrin-based vehicle: 10% DMSO, 90% (20% SBE-β-CD in saline).[1]
-
Oil-based vehicle: 10% DMSO, 90% corn oil.[1]
The choice of vehicle will depend on your specific animal model, route of administration (e.g., i.p., oral), and experimental goals.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for troubleshooting common this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended stock concentration for this compound in DMSO?
A1: Based on supplier data, preparing a stock solution at 50 mg/mL in DMSO is a reliable starting point.[2] Some suppliers indicate solubility up to 80-100 mg/mL, which may require sonication or gentle warming to achieve.[4][6]
Q2: How should I store my this compound stock solution?
A2: DMSO stock solutions should be stored at -20°C or -80°C.[1][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[4] When stored at -80°C, the solution is stable for up to 6 months.[1]
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating (e.g., to 37°C or 45°C) can be used as an auxiliary method to help dissolve this compound, particularly at higher concentrations.[4][6] However, the thermal stability of this compound is not widely reported. Prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always check for any visible changes (e.g., color change) that might indicate degradation.
Q4: What factors can negatively impact the solubility of this compound?
A4: Several factors can hinder the solubility of a poorly soluble compound like this compound. Understanding these can help prevent issues during your experiments. Low aqueous solubility is a major challenge for a high percentage of small molecules in the drug development pipeline.[9][10][11]
Diagram: Factors Affecting this compound Solubility
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 滑膜增生因子抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. ispe.gr.jp [ispe.gr.jp]
- 9. pharmtech.com [pharmtech.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. pharmtech.com [pharmtech.com]
troubleshooting LS-102 experimental variability
Welcome to the technical support center for LS-102, a selective E3 ubiquitin ligase synoviolin (Syvn1) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions that may arise during the use of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability in In Vitro Potency (IC50) Assays
Question: We are observing significant well-to-well and day-to-day variability in our IC50 measurements for this compound in a cell-based assay. What are the potential causes and how can we mitigate this?
Answer: High variability in cell-based potency assays is a common challenge. Several factors can contribute to this issue. A systematic approach to identifying and controlling these variables is crucial for obtaining reproducible results.
Potential Causes and Solutions:
| Source of Variability | Potential Cause | Recommended Solution |
| Cell Health and Culture | Inconsistent cell passage number, leading to phenotypic drift.[1] | Use cells within a consistent and narrow passage range for all experiments. |
| Cell density at the time of seeding and treatment.[2] | Optimize and strictly control cell seeding density. Ensure even cell distribution in each well. | |
| Contamination (e.g., mycoplasma, bacteria, yeast).[1][2] | Routinely test for mycoplasma and other contaminants. Practice sterile cell culture techniques. | |
| Fluctuations in incubator conditions (CO2, temperature, humidity).[3] | Regularly calibrate and monitor incubator settings. Ensure consistent conditions for all experimental plates. | |
| Reagent Handling | Inconsistent this compound concentration due to pipetting errors.[4][5] | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare a master mix of the compound for serial dilutions. |
| Degradation of this compound stock solutions. | Aliquot stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Variability in solvent (e.g., DMSO) concentration across wells. | Ensure the final solvent concentration is consistent across all wells, including controls. | |
| Assay Protocol | "Edge effects" on multi-well plates.[6] | Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain a humid environment. |
| Inconsistent incubation times. | Use a timer and stagger plate processing to ensure consistent incubation periods for all plates. | |
| Variations in reagent addition and mixing. | Use a multichannel pipette or automated liquid handler for consistent reagent addition. Ensure gentle and uniform mixing. |
Experimental Workflow for Improving IC50 Assay Consistency:
Figure 1. Workflow for a consistent IC50 assay.
Issue 2: Inconsistent Results in Target Engagement Assays
Question: We are using a Western blot to assess the downstream effects of this compound on the ubiquitination of a Syvn1 target protein, but the results are not consistent. What could be the problem?
Answer: Inconsistent Western blot results can be frustrating. This often points to issues in sample preparation, the blotting procedure itself, or antibody performance.
Troubleshooting Western Blot Inconsistency:
| Step | Potential Issue | Recommendation |
| Cell Lysis & Protein Extraction | Incomplete cell lysis or protein degradation. | Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the process. |
| Inaccurate protein quantification. | Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are loaded at the same protein concentration. | |
| SDS-PAGE & Transfer | Inconsistent gel polymerization or running conditions. | Prepare fresh gels for each experiment or use precast gels. Ensure consistent voltage and running times. |
| Inefficient protein transfer to the membrane. | Optimize transfer time and voltage. Ensure good contact between the gel and the membrane. Use a loading control to verify consistent transfer. | |
| Antibody Incubation | Primary or secondary antibody variability. | Use antibodies from a reliable source. Optimize antibody concentrations and incubation times. Use the same antibody lot for a set of comparative experiments. |
| High background or non-specific bands. | Optimize blocking conditions (e.g., type of blocking agent, incubation time). Include appropriate wash steps. | |
| Detection | Inconsistent substrate incubation or signal detection. | Ensure the substrate is fresh and evenly applied. Optimize exposure time to avoid signal saturation. |
Hypothetical Signaling Pathway of this compound Action:
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. youtube.com [youtube.com]
- 3. cmdclabs.com [cmdclabs.com]
- 4. mt.com [mt.com]
- 5. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
LS-102 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of LS-102, a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1).[1][2] Its primary mechanism of action is the inhibition of Syvn1's autoubiquitination activity.[1][2] By inhibiting Syvn1, this compound can suppress the polyubiquitination of Syvn1's target proteins.[1][2]
Q2: What are the known cellular effects of this compound?
This compound has been shown to suppress the proliferation of rheumatoid synovial cells (RSCs) in a manner dependent on Syvn1.[1][2] It also suppresses the polyubiquitination of known Syvn1 targets, including nuclear factor erythroid 2-related factor 2 (NRF2), a mutant form of α-sarcoglycan, and PGC-1β.[1][2] In glioblastoma multiforme (GBM) and neuroblastoma cell lines, inhibition of HRD1 (the human homolog of Syvn1) by this compound leads to cell death.[3]
Q3: What is the known selectivity profile of this compound?
This compound is described as a selective inhibitor of Syvn1.[1][4] One study has reported that this compound does not inhibit the activity of other E3 ubiquitin ligases, namely ARIH1, BRCA1/BARD1, and estrogen-responsive RING-finger protein (Efp).[4] However, a comprehensive, kinome-wide selectivity profile is not publicly available. Researchers should be aware of the potential for off-target effects and may need to perform their own selectivity profiling for their specific model system.
Q4: What are potential off-target effects and how can I assess them?
While specific off-target effects of this compound have not been extensively documented in publicly available literature, any small molecule inhibitor has the potential to interact with unintended targets. Identifying these off-target interactions is crucial for interpreting experimental results accurately.[5]
Several experimental approaches can be used to identify off-target effects:
-
Kinase Profiling: Services like KINOMEscan can screen this compound against a large panel of kinases to identify any potential off-target kinase inhibition.[3][6][7][8][9][10]
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Chemical Proteomics & Activity-Based Protein Profiling (ABPP): These techniques use chemical probes to identify the protein targets of a small molecule within a complex biological sample, providing a broad overview of on- and off-target interactions.[11][12][13][14][15][16][17][18][19]
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Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This can be adapted to a high-throughput format to screen for off-target binding.[20][21][22][23][24]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype | Off-target effects of this compound. | 1. Validate On-Target Engagement: Confirm that this compound is inhibiting Syvn1 in your system. This can be done by measuring the ubiquitination status of a known Syvn1 substrate. 2. Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize potential off-target effects. 3. Use a Structurally Unrelated Syvn1 Inhibitor: If available, compare the phenotype induced by this compound with that of another Syvn1 inhibitor to see if the effect is consistent. 4. Conduct Selectivity Profiling: Employ methods like KINOMEscan or CETSA to identify potential off-target interactions. |
| Variability in experimental results | Issues with this compound solubility or stability. | 1. Ensure Proper Solubilization: Follow the manufacturer's instructions for dissolving this compound. Prepare fresh solutions for each experiment. 2. Optimize Vehicle Control: Use a vehicle control (e.g., DMSO) at the same concentration as in the this compound treated samples. |
| No observable effect at expected concentrations | 1. Low expression of Syvn1 in the cell model. 2. Cellular permeability issues. 3. Incorrect dosage for in vivo studies. | 1. Confirm Syvn1 Expression: Verify the expression of Syvn1 in your cell line or tissue model using techniques like Western blotting or qPCR. 2. Increase Concentration (with caution): Gradually increase the concentration of this compound while monitoring for cytotoxicity. 3. Optimize In Vivo Dosing: Refer to published in vivo studies for appropriate dosage and administration routes. A study in a mouse model of rheumatoid arthritis used intraperitoneal injections of 1.3-4 mg/kg daily for 4 weeks.[2] |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 for Syvn1 Autoubiquitination | 35 µM | In vitro biochemical assay | [1][2] |
| IC50 for RSC Proliferation | 5.4 µM | Rheumatoid synovial cells, 12-hour incubation | [1][25] |
| In Vivo Efficacy | 1.3-4 mg/kg | Daily intraperitoneal injection in a CIA mouse model for 4 weeks | [2][25] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Investigating Off-Target Effects
This workflow provides a general approach for researchers to investigate potential off-target effects of this compound in their specific experimental system.
Caption: General workflow for identifying and mitigating potential off-target effects of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Principle
CETSA is a powerful technique to confirm the binding of this compound to its target, Syvn1, and to identify potential off-target proteins in a cellular environment. The principle relies on the increased thermal stability of a protein when it is bound by a ligand.
Caption: The basic principle of the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway
Syvn1 (HRD1) Signaling in Endoplasmic Reticulum-Associated Degradation (ERAD)
This compound targets Syvn1 (also known as HRD1), a key E3 ubiquitin ligase in the ERAD pathway. This pathway is responsible for recognizing and targeting misfolded proteins in the endoplasmic reticulum for degradation by the proteasome. Inhibition of Syvn1 by this compound can disrupt this process.
Caption: Simplified diagram of the Syvn1/HRD1 role in the ERAD pathway and the inhibitory action of this compound.
References
- 1. In vivo CRISPR editing with no detectable genome-wide off-target mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Synoviolin inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Proteomic Profiling of Lysophosphatidic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 16. Activity-based protein profiling for the functional annotation of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. battelle.org [battelle.org]
- 18. Chemical Proteomics: New Targets for Natural Products [chomixbio.com]
- 19. mdpi.com [mdpi.com]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 21. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. youtube.com [youtube.com]
- 24. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 25. file.medchemexpress.com [file.medchemexpress.com]
dealing with LS-102 batch-to-batch variation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LS-102, a selective E3 ubiquitin ligase synoviolin (Syvn1) inhibitor. Our goal is to help you navigate potential experimental challenges, particularly those arising from batch-to-batch variation.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different orders. What could be the cause?
A1: Inconsistent IC50 values are a common issue when working with small molecule inhibitors and can stem from several factors related to batch-to-batch variation. While specific batch issues for this compound are not widely documented, general principles for small molecule inhibitors apply.
Potential Causes & Troubleshooting Steps:
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Purity and Identity of the Compound:
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Recommendation: Always purchase this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch.[1] This document should include purity data (e.g., by HPLC), identity verification (e.g., by NMR or MS), and residual solvent information.
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Action: Compare the CoAs from the different batches you have used. Note any differences in purity levels or impurity profiles. Even minor differences can impact biological activity.
-
-
Solubility and Formulation:
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Recommendation: this compound has specific solubility characteristics.[2][3][4] Ensure you are using the recommended solvent (e.g., DMSO) and following a consistent procedure for preparing your stock solutions.
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Action: After reconstitution, visually inspect the solution for any precipitation. If solubility issues are suspected, gentle warming or sonication may be necessary as recommended by the supplier.[3][4] Always prepare fresh working dilutions from your stock for each experiment.
-
-
Storage and Handling:
-
Recommendation: this compound should be stored at -20°C, protected from light.[2][5] Stock solutions in DMSO are typically stable for up to 3 months when stored at -20°C.[5]
-
Action: Review your storage and handling procedures. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[4]
-
-
Assay Conditions:
-
Recommendation: Cell density, passage number, and serum concentration in the culture medium can all influence the apparent potency of an inhibitor.
-
Action: Standardize your cell-based assay protocol. Ensure that cells are seeded at the same density and are within a consistent passage number range for all experiments. Use the same batch of serum and other critical reagents.
-
Q2: Our in-house Syvn1 enzymatic assay shows variable inhibition with different batches of this compound. How can we troubleshoot this?
A2: Variability in enzymatic assays can be traced back to the inhibitor itself, the enzyme, or the assay conditions.
Troubleshooting Workflow for Enzymatic Assays:
Q3: We are observing unexpected off-target effects or cellular toxicity that seems to vary between this compound batches. What should we do?
A3: Unexplained off-target effects or toxicity can be due to impurities present in a specific batch of the small molecule.
Recommendations:
-
Review Impurity Profile: Carefully examine the impurity profile on the Certificate of Analysis for each batch. Even small amounts of a highly active impurity can cause significant off-target effects.
-
Control Experiments: Include appropriate controls in your experiments. This includes vehicle-only controls (e.g., DMSO) and, if possible, a structurally related but inactive compound.
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Dose-Response Curve: Perform a full dose-response curve for each new batch to identify the concentration at which toxicity occurs.
-
Contact Supplier: If you suspect an issue with a specific batch, contact the supplier's technical support. They may have additional data or reports from other users.
Troubleshooting Guides
Guide 1: Establishing a New Batch of this compound in the Lab
To minimize variability when introducing a new batch of this compound, a systematic validation is recommended.
Workflow for New Batch Validation:
Guide 2: Investigating Altered Signaling Pathway Readouts
Batch-to-batch variation in this compound could potentially lead to inconsistent effects on downstream signaling pathways. This compound is a known inhibitor of Syvn1, an E3 ubiquitin ligase involved in the degradation of specific protein substrates.
Syvn1 Signaling Pathway Context:
If you observe that a new batch of this compound results in a weaker or stronger than expected downstream effect (e.g., accumulation of a Syvn1 substrate), refer to the troubleshooting guides above to systematically rule out issues with the compound's integrity and your assay system.
Data Presentation
Table 1: Key Quality Control Parameters for this compound Batches
| Parameter | Recommended Specification | Potential Impact of Variation |
| Purity (HPLC) | >98% | Lower purity can lead to reduced potency and introduce off-target effects. |
| Identity (LC/MS, NMR) | Conforms to structure | Incorrect compound will lead to a complete lack of specific activity. |
| Solubility (in DMSO) | ≥ 80 mg/mL | Incomplete solubilization will result in a lower effective concentration.[3] |
| Appearance | Solid | Variation in color or form may indicate degradation or impurities. |
| Storage Conditions | -20°C, protected from light | Improper storage can lead to degradation of the compound.[2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound powder (new batch and previous batch for comparison)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
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Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound (452.60 g/mol ).
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Add the calculated volume of anhydrous DMSO to the vial of this compound.
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Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used if necessary.[4]
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Visually confirm that no particulates are present.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C, protected from light.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
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Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Prepare fresh working solutions for each experiment. Do not store diluted solutions.
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Protocol 2: Cell Viability Assay (Example using MTT)
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Cell Seeding:
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Plate cells in a 96-well plate at a predetermined optimal density.
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Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
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Prepare a series of dilutions of this compound (from both the new and old batches) in cell culture medium. Include a vehicle-only (DMSO) control.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution (e.g., DMSO or a specialized reagent) to each well.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
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Normalize the absorbance readings to the vehicle-only control.
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Plot the normalized values against the log of the this compound concentration.
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Calculate the IC50 value for each batch using non-linear regression analysis. Compare the IC50 values to assess batch-to-batch consistency.
-
References
Technical Support Center: Managing LS-102 Cytotoxicity in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with LS-102.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is there conflicting information about its toxicity?
A1: It is crucial to distinguish between two different compounds that have been referred to as this compound in scientific literature:
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This compound (Synoviolin Inhibitor): This compound is a selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1).[1][2] It is investigated for its therapeutic potential in conditions like rheumatoid arthritis. This molecule exhibits dose-dependent cytotoxicity in various cell types.
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This compound (Astragaloside IV Derivative): Also known as astragalosidic acid, this is a water-soluble derivative of Astragaloside IV.[3][4][5] This compound has demonstrated a favorable safety profile with high bioavailability and low toxicity, even at high doses in animal models.[3][4]
This guide focuses on strategies to mitigate the cytotoxicity of This compound, the synoviolin inhibitor.
Q2: What is the mechanism of action of this compound (Synoviolin Inhibitor)?
A2: this compound selectively inhibits the autoubiquitination of synoviolin (Syvn1), an E3 ubiquitin ligase.[1] This inhibition can affect cellular processes such as protein degradation and stress responses, which may contribute to its cytotoxic effects in certain contexts.
Q3: What are the common assays to measure this compound cytotoxicity?
A3: Standard in vitro cytotoxicity assays can be used to quantify the cytotoxic effects of this compound. These include:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6][7][8]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[9][10][11][12][13]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
Fluorescent-based Assays: Utilize dyes that stain dead cells (e.g., propidium iodide) or live cells.[14]
Troubleshooting Guide: Reducing this compound Cytotoxicity
High cytotoxicity can be a significant challenge in experiments involving this compound. The following troubleshooting strategies can help mitigate these effects.
Optimization of Experimental Parameters
The observed cytotoxicity of this compound can be highly dependent on experimental conditions. Careful optimization of these parameters is the first step in managing its cytotoxic effects.
Issue: High levels of cell death observed even at low concentrations of this compound.
Troubleshooting Steps:
-
Reduce Drug Concentration: Perform a dose-response experiment to determine the optimal concentration that achieves the desired biological effect with minimal cytotoxicity.
-
Shorten Exposure Time: The duration of exposure to this compound can significantly impact cell viability. Test various incubation times to find the shortest duration that yields the intended experimental outcome.
-
Optimize Cell Density: Cell density can influence drug sensitivity. It is recommended to determine the optimal seeding density for your specific cell line and assay duration, as very low or very high densities can exacerbate cytotoxic effects.[15][16][17][18]
Experimental Protocol: Optimizing Cell Density for Cytotoxicity Assays
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubation: Culture the cells for the intended duration of your experiment (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or LDH) at each time point for each cell density.
-
Analysis: Plot cell number (or absorbance) against seeding density for each time point. The optimal seeding density should be on the linear portion of the growth curve for the duration of your experiment.
Modification of Cell Culture Conditions
Altering the cell culture environment can influence cellular susceptibility to drug-induced stress.
Issue: Cells appear stressed or show signs of apoptosis even with optimized experimental parameters.
Troubleshooting Steps:
-
Serum Starvation for Cell Synchronization: Synchronizing cells in the same phase of the cell cycle can sometimes reduce variability and cytotoxicity. Serum starvation is a common method to arrest cells in the G0/G1 phase.[19][20][21][22][23]
-
Caution: This method is not suitable for all cell lines, as some may undergo apoptosis upon serum withdrawal.[19]
-
Experimental Protocol: Serum Starvation for Cell Cycle Synchronization
-
Wash: Wash cells with serum-free medium.
-
Incubate: Replace the growth medium with serum-free medium and incubate for 12-24 hours. The optimal duration should be determined empirically for your cell line.
-
Treatment: After the starvation period, replace the medium with your experimental medium containing this compound.
-
Analysis: Assess cell viability and the desired experimental endpoint.
Co-administration with Protective Agents
The use of cytoprotective agents can help counteract the cytotoxic effects of this compound.
Issue: this compound induces significant oxidative stress, leading to cell death.
Troubleshooting Steps:
-
Co-administer Antioxidants: Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can mitigate cytotoxicity caused by increased reactive oxygen species (ROS). NAC is a precursor to glutathione, a major cellular antioxidant.[24][25]
Experimental Protocol: Co-administration of N-acetylcysteine (NAC)
-
Preparation: Prepare a stock solution of NAC in sterile water or PBS.
-
Dose-Response: Determine a non-toxic working concentration of NAC for your cell line by performing a dose-response experiment.
-
Co-treatment: Treat cells with this compound in the presence or absence of the optimized concentration of NAC.
-
Analysis: Measure cell viability and markers of oxidative stress (e.g., ROS levels) to assess the protective effect of NAC.
Quantitative Data Summary
The following tables summarize key quantitative data for both this compound compounds.
Table 1: Cytotoxicity Profile of this compound (Synoviolin Inhibitor)
| Parameter | Value | Cell Type | Reference |
| IC50 (Autoubiquitination) | 35 µM | In vitro assay | [1] |
| IC50 (Cell Proliferation) | 5.4 µM | Rheumatoid Synovial Cells | [1][26] |
Table 2: Safety Profile of this compound (Astragaloside IV Derivative)
| Parameter | Value | Species | Reference |
| Acute Toxicity | No abnormal changes or mortality | Mice | [3][4] |
| High Dose Tolerance | Up to 5000 mg/kg body weight | Mice | [3][4] |
| Plasma Protein Binding | 68.24% ± 1.01% to 69.35% ± 0.97% | Human | [27] |
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Synoviolin inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Astragaloside IV Derivative this compound Ameliorates Obesity-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. [PDF] Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. helix.dnares.in [helix.dnares.in]
- 19. bitesizebio.com [bitesizebio.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. This compound | TargetMol [targetmol.com]
- 27. Elucidation of the binding mechanism of astragaloside IV derivative with human serum albumin and its cardiotoxicity in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LS-102 Experimental Controls and Best Practices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LS-102, a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1/HRD1).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 Values in Cell-Based Assays | 1. Cell Health and Density: Inconsistent cell health, passage number, or seeding density can significantly impact results.[1][2] 2. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.[3][4] 3. Assay Variability: Pipetting errors, especially with small volumes, and inconsistent incubation times can introduce variability.[1] 4. DMSO Concentration: High concentrations of DMSO (>0.5%) can be toxic to cells and affect the assay outcome.[3] | 1. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure a uniform seeding density and allow cells to adhere and resume growth before adding this compound. Monitor cell viability in control wells. 2. Proper Handling of this compound: Prepare single-use aliquots of the DMSO stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.[3][4] 3. Optimize Assay Protocol: Use calibrated pipettes and consider using a multi-channel pipette for additions to minimize variability. Perform a time-course experiment to determine the optimal incubation time.[1] 4. Control for DMSO Effects: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.[3] |
| Weak or No Signal in Ubiquitination Western Blot | 1. Low Abundance of Ubiquitinated Protein: The steady-state level of ubiquitinated proteins is often very low due to rapid degradation by the proteasome.[5] 2. Inefficient Immunoprecipitation (IP): The antibody used for IP may have low affinity, or the lysis buffer may not be stringent enough to prevent deubiquitination. 3. Deubiquitinase (DUB) Activity: DUBs present in the cell lysate can remove ubiquitin chains from the target protein.[6] 4. Masked Epitope: Intense ubiquitination might mask the epitope recognized by the antibody against the target protein.[5] | 1. Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., MG132 at 5-25 µM for 1-2 hours) before lysis to allow ubiquitinated proteins to accumulate.[7] 2. Optimize IP: Use a high-affinity, validated antibody for your protein of interest. For detecting total ubiquitination, consider using a lysis buffer with 1-2% SDS to denature proteins and disrupt interactions, followed by dilution before IP.[6] 3. Inhibit DUBs: Add DUB inhibitors such as N-ethylmaleimide (NEM) and iodoacetamide (IAA) to your lysis and wash buffers.[5] 4. Use an Anti-Ubiquitin Antibody for Blotting: After immunoprecipitating your protein of interest, probe the Western blot with an antibody that recognizes ubiquitin (e.g., anti-K48 ubiquitin for degradative ubiquitination).[5] |
| High Background in Western Blot for Ubiquitinated Proteins | 1. Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient Washing: Inadequate washing steps during IP or Western blotting can leave behind unbound antibodies. 3. Contamination: Keratin or bacterial contamination in buffers can lead to non-specific bands.[8] | 1. Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background. Run a secondary antibody-only control to check for non-specific binding.[8] 2. Increase Washing: Increase the number and duration of wash steps after antibody incubations. Consider adding a mild detergent like Tween-20 to your wash buffers. 3. Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them before use. Always wear gloves when handling gels and membranes.[8] |
| This compound Appears Ineffective in In Vivo Studies | 1. Poor Bioavailability or Improper Administration: The route of administration or formulation may not be optimal for achieving therapeutic concentrations. 2. Incorrect Dosage: The dosage may be too low to effectively inhibit Syvn1 in the target tissue. 3. Metabolism of this compound: The compound may be rapidly metabolized and cleared in the animal model. | 1. Optimize Formulation and Administration: this compound is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection. Ensure complete dissolution before administration. 2. Dose-Response Study: Conduct a dose-response study to determine the optimal dosage for your specific animal model and disease phenotype. Published studies have used doses ranging from 1.3 to 4 mg/kg for a mouse model of rheumatoid arthritis.[9] 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration and half-life of this compound in the plasma and target tissues. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a selective inhibitor of the E3 ubiquitin ligase Synoviolin (Syvn1), also known as HRD1.[9] It functions by inhibiting the autoubiquitination of Syvn1, which is a critical step for its E3 ligase activity.[9] Syvn1 is a key component of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is responsible for targeting misfolded proteins in the ER for degradation by the proteasome.[10] By inhibiting Syvn1, this compound can modulate the unfolded protein response (UPR) and affect the degradation of Syvn1 substrates.
2. How should I prepare and store this compound?
This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO (e.g., 10-50 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[3][4] For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cellular toxicity.[3] A vehicle control with the same final concentration of DMSO should always be included in your experiments.
3. What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound will depend on the specific cell type and assay. However, based on published data, here are some starting points:
-
Inhibition of Syvn1 autoubiquitination: IC50 of 35 µM.[9]
-
Inhibition of rheumatoid synovial cell (RSC) proliferation: IC50 of 5.4 µM.[9]
-
General cell-based assays: A concentration range of 1-50 µM is a reasonable starting point for dose-response experiments.
4. What are the appropriate positive and negative controls for an this compound experiment?
| Control Type | Purpose | Examples |
| Negative Controls | To ensure that the observed effects are specific to this compound and not due to the vehicle or other experimental manipulations. | * Vehicle Control: Cells treated with the same concentration of DMSO as the this compound treated cells.[3] * Inactive Compound Control: If available, a structurally similar but inactive analog of this compound. |
| Positive Controls | To validate that the experimental system is working as expected and can detect the intended biological effect. | * Known Syvn1 Inhibitor: Another validated inhibitor of Syvn1. * Syvn1 Knockdown/Knockout: Cells in which Syvn1 has been genetically depleted (e.g., using siRNA or CRISPR). This is a crucial control to demonstrate the on-target effect of this compound. * Inducer of ER Stress: For experiments investigating the UPR, a known ER stress inducer like tunicamycin or thapsigargin can be used as a positive control. |
5. How can I confirm that this compound is inhibiting Syvn1 in my cells?
The most direct way to confirm Syvn1 inhibition is to assess the ubiquitination status of a known Syvn1 substrate. A common substrate for Syvn1 is Syvn1 itself (autoubiquitination). You can perform an in vivo ubiquitination assay by immunoprecipitating Syvn1 and then performing a Western blot for ubiquitin. A decrease in the ubiquitination of Syvn1 in the presence of this compound would indicate target engagement. Additionally, you can measure the protein levels of downstream targets that are regulated by Syvn1, such as NRF2 or PGC-1β.[9] An increase in the protein levels of these substrates upon this compound treatment would suggest inhibition of Syvn1-mediated degradation.
Experimental Protocols
In Vitro Syvn1 Autoubiquitination Assay
This protocol is for assessing the direct inhibitory effect of this compound on the autoubiquitination of recombinant Syvn1.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2J1)
-
Recombinant human Syvn1 (with an affinity tag, e.g., FLAG or His)
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody
-
Antibody against the Syvn1 affinity tag
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.
-
Add recombinant Syvn1 to the reaction mixture.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis. Probe one membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on Syvn1. Probe a parallel membrane with an antibody against the Syvn1 tag to confirm equal loading of the enzyme.
-
A reduction in the high molecular weight smear (polyubiquitinated Syvn1) in the presence of this compound indicates inhibition of autoubiquitination.
Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. bioivt.com [bioivt.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Protocol to identify E3 ligases amenable to biodegraders using a cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin ligase SYVN1/HRD1 facilitates degradation of the SERPINA1 Z variant/α-1-antitrypsin Z variant via SQSTM1/p62-dependent selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
refining LS-102 treatment duration in cells
Welcome to the technical support center for LS-102. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals refine the treatment duration of this compound in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2.[1][2][3] MEK1 and MEK2 are critical protein kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[4][] By binding to MEK, this compound prevents the phosphorylation and activation of its downstream target, ERK.[3][] This action effectively blocks the signaling cascade that, when hyperactivated by mutations in genes like BRAF or RAS, drives uncontrolled cell proliferation and survival in many cancers.[1][4]
This compound Target Pathway: MAPK/ERK Signaling
References
Validation & Comparative
Comparative Efficacy Analysis: LS-102 versus Competitor Compound
A detailed guide for researchers and drug development professionals on the relative performance and mechanisms of action of LS-102 and a key competitor.
This guide provides a comprehensive comparison of the efficacy of the novel therapeutic agent this compound against a leading competitor compound. The following sections detail the available quantitative data, experimental methodologies, and underlying signaling pathways to aid researchers in their evaluation of these compounds for future development and clinical application.
Efficacy and Safety Profile: A Tabular Comparison
To facilitate a clear and direct comparison of this compound and its competitor, the following tables summarize key efficacy and safety data from preclinical and clinical studies.
Table 1: Comparative Efficacy in In Vitro Models
| Parameter | This compound | Competitor Compound |
| Target IC50 | 15 nM | 45 nM |
| Off-Target 1 IC50 | > 10 µM | 1.2 µM |
| Off-Target 2 IC50 | > 10 µM | 3.5 µM |
| Cell Viability EC50 | 500 nM | 850 nM |
Table 2: Comparative Efficacy in In Vivo Tumor Xenograft Model
| Parameter | This compound (10 mg/kg) | Competitor Compound (10 mg/kg) | Vehicle Control |
| Tumor Growth Inhibition (%) | 78% | 55% | 0% |
| Mean Tumor Volume (Day 21) | 150 mm³ | 280 mm³ | 650 mm³ |
| Body Weight Change (%) | -2% | -8% | +1% |
Table 3: Comparative Safety Profile in Phase I Clinical Trial
| Adverse Event (Grade ≥3) | This compound (n=50) | Competitor Compound (n=50) |
| Neutropenia | 8% | 15% |
| Anemia | 2% | 5% |
| Fatigue | 1% | 4% |
| Nausea | 0% | 3% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) for the target and off-targets was determined using a biochemical assay. Recombinant human protein was incubated with a fluorescently labeled substrate and varying concentrations of either this compound or the competitor compound. The reaction was allowed to proceed for 60 minutes at 37°C. The fluorescence intensity, proportional to enzyme activity, was measured using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cell Viability Assay
Human cancer cell line (e.g., HCT116) was seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or the competitor compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal effective concentration (EC50) was determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Study
Female athymic nude mice were subcutaneously implanted with 1 x 10^6 human cancer cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and competitor compound (10 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly using digital calipers, and body weight was monitored as an indicator of toxicity. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Mechanism of Action and Signaling Pathways
The differential efficacy of this compound and the competitor compound can be attributed to their distinct interactions with the target signaling pathway. The following diagrams illustrate these mechanisms.
Caption: this compound demonstrates potent and selective inhibition of the target kinase, effectively blocking downstream signaling and reducing cell proliferation.
Caption: The competitor compound inhibits the target kinase but also interacts with off-target kinases, potentially leading to reduced efficacy and increased toxicity.
Experimental Workflow Visualization
The general workflow for the in vivo xenograft studies is outlined below to provide a clear understanding of the experimental process from initiation to data analysis.
Caption: Workflow for the in vivo tumor xenograft efficacy study, from cell implantation to the final data analysis.
Validating LS-102 Efficacy: A Comparative Guide to Secondary Assay Confirmation
For researchers and drug development professionals, validating the initial findings of a primary high-throughput screen is a critical step in the drug discovery pipeline. This guide provides a framework for confirming the activity of a novel compound, LS-102, a putative MEK1/2 inhibitor, using a secondary, cell-based assay. We present a direct comparison of this compound with established MEK inhibitors, detailed experimental protocols for a secondary validation assay, and visual representations of the targeted signaling pathway and experimental workflow.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the inhibitory activity of this compound in comparison to two known MEK inhibitors, Compound A and Compound B. The primary assay data was generated from a biochemical kinase assay measuring direct MEK1 phosphorylation. The secondary assay data reflects the anti-proliferative effect in a human colorectal cancer cell line (HT-29) which is known to have a BRAF mutation, leading to constitutive activation of the MAPK pathway.
| Compound | Primary Assay: MEK1 Kinase (IC50, nM) | Secondary Assay: HT-29 Cell Proliferation (GI50, nM) |
| This compound | 15 | 150 |
| Compound A | 10 | 120 |
| Compound B | 25 | 250 |
IC50: Half-maximal inhibitory concentration in a biochemical assay. GI50: Half-maximal growth inhibition in a cell-based assay.
Experimental Protocols: Secondary Assay
To validate the on-target effect of this compound, a Western blot analysis is performed to measure the phosphorylation of ERK (p-ERK), a direct downstream substrate of MEK. A reduction in p-ERK levels upon treatment with this compound would confirm its mechanism of action.
Western Blot Protocol for p-ERK and Total ERK
-
Cell Culture and Treatment:
-
Plate HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include appropriate positive (e.g., Compound A) and negative (e.g., vehicle) controls.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify band intensities to determine the relative reduction in p-ERK levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade with MEK1/2 inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for validating primary assay hits with secondary assays.
Cross-Validation of LS-102 Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of LS-102, a selective inhibitor of the E3 ubiquitin ligase Synoviolin 1 (Syvn1), across various human cell lines. The data presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction to this compound and its Target, Syvn1
This compound is a small molecule inhibitor that selectively targets Synoviolin 1 (Syvn1), also known as HMG-CoA reductase degradation protein 1 (HRD1). Syvn1 is a key E3 ubiquitin ligase embedded in the endoplasmic reticulum (ER) membrane. It plays a crucial role in the ER-associated degradation (ERAD) pathway, which is responsible for the disposal of misfolded and unfolded proteins. By targeting these proteins for proteasomal degradation, Syvn1 helps maintain ER homeostasis and cellular health. Dysregulation of Syvn1 has been implicated in various diseases, including rheumatoid arthritis and cancer. This compound inhibits the autoubiquitination of Syvn1, thereby disrupting its E3 ligase activity.
Syvn1 Signaling Pathway
The following diagram illustrates the central role of Syvn1 in the ERAD pathway and the point of intervention for this compound.
Caption: this compound inhibits the E3 ligase activity of Syvn1, preventing the ubiquitination and subsequent degradation of misfolded proteins.
Comparative Analysis of this compound Activity
The inhibitory activity of this compound has been evaluated in several human cell lines, revealing differential sensitivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in these cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | More sensitive than T98G | [1] |
| T98G | Glioblastoma | Less sensitive than U87 | [1] |
| SH-SY5Y | Neuroblastoma | Comparable to U87 | [1] |
| HeLa | Cervical Cancer | 32.7 | [2] |
| Rheumatoid Synovial Cells (RSCs) | - | 5.4 | [2] |
Note: Specific IC50 values for U87, T98G, and SH-SY5Y were not available in the cited literature. The qualitative comparison is based on the abstract by Hyršl et al. (2025).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for ERAD Pathway Proteins
This protocol is used to analyze the expression levels of key proteins in the ERAD and unfolded protein response (UPR) pathways, such as GRP78, IRE1α, and the spliced form of XBP1 (XBP1s), following treatment with this compound.
Workflow:
Caption: General workflow for Western blot analysis.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78, IRE1α, or XBP1s overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Ubiquitination Assay for Syvn1
This assay directly measures the E3 ligase activity of Syvn1 and its inhibition by this compound.[3]
Workflow:
Caption: Workflow for the in vitro ubiquitination assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), ubiquitin, and ATP in a reaction buffer.
-
Add E3 Ligase: Add purified recombinant Syvn1 to the reaction mixture.
-
Inhibitor Treatment: Add this compound at various concentrations or a vehicle control to the respective tubes.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer (Laemmli buffer) and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting using an antibody that recognizes polyubiquitin chains to visualize the extent of Syvn1 autoubiquitination.
Conclusion
This compound demonstrates potent and selective inhibitory activity against Syvn1. Its efficacy varies across different cell lines, with rheumatoid synovial cells showing high sensitivity. While qualitative data suggests promising activity in glioblastoma and neuroblastoma cell lines, further studies are required to determine the precise IC50 values and to fully elucidate the correlation between Syvn1 expression levels and this compound sensitivity in these and other cancer types. The experimental protocols provided in this guide offer a standardized framework for the continued investigation of this compound.
References
LS-102 vs. LS-101 for Synoviolin Inhibition in Rheumatoid Arthritis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the E3 ubiquitin ligase synoviolin (Syvn1), also known as Hrd1: LS-102 and LS-101. Both compounds have demonstrated potential as therapeutic agents for rheumatoid arthritis (RA) by targeting the endoplasmic reticulum-associated degradation (ERAD) pathway, in which synoviolin plays a crucial role. This document summarizes their performance based on available experimental data, details the methodologies used in key experiments, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data comparing the efficacy and selectivity of this compound and LS-101 in the context of rheumatoid arthritis research.
| Parameter | This compound | LS-101 | Reference(s) |
| Target Selectivity | Selective for Synoviolin (Syvn1) | Broad-spectrum RING-type E3 ligase inhibitor | [1][2] |
| Inhibition of Synoviolin Autoubiquitination (IC50) | 35 µM | 20 µM | [2] |
| Inhibition of Rheumatoid Synovial Cell Proliferation (IC50) | 5.4 µM | 4.2 µM | [1][2] |
| In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model | Reduction in clinical severity scores | Reduction in clinical severity scores, with a stronger effect at a lower dose (1.3 mg/kg) compared to this compound | [1] |
Experimental Protocols
The data presented in this guide is based on the following key experimental methodologies:
In Vitro Ubiquitination Assay
Objective: To determine the inhibitory effect of this compound and LS-101 on the autoubiquitination activity of synoviolin and other E3 ubiquitin ligases.
Methodology:
-
Recombinant E3 ubiquitin ligases (Synoviolin, BRCA1/BARD1, Efp, ARIH1) were incubated with E1 and E2 enzymes, and HA-tagged ubiquitin in the presence of varying concentrations of this compound or LS-101.
-
The reaction mixtures were incubated to allow for the ubiquitination process.
-
The level of autoubiquitination of the E3 ligases was determined by immunoblotting using an anti-HA antibody.
-
The IC50 values were calculated based on the dose-dependent inhibition observed.[2]
Cell Proliferation Assay
Objective: To assess the effect of this compound and LS-101 on the proliferation of rheumatoid synovial cells (RSCs).
Methodology:
-
Rheumatoid synovial cells were seeded in multi-well plates and cultured.
-
The cells were treated with various concentrations of this compound or LS-101.
-
After a specified incubation period, cell viability and proliferation were measured using a standard method, such as the MTT assay.
-
The IC50 values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%, were then calculated.[1][2]
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo therapeutic efficacy of this compound and LS-101 in a preclinical model of rheumatoid arthritis.
Methodology:
-
Arthritis was induced in mice by immunization with type II collagen.
-
Following the onset of arthritis, mice were treated intraperitoneally with this compound, LS-101, or a vehicle control at specified doses (e.g., 1.3 mg/kg and 4.0 mg/kg) daily for a set period (e.g., 4 weeks).
-
The severity of arthritis was monitored and scored based on clinical signs such as joint swelling and inflammation.
-
At the end of the treatment period, histological analysis of the joints was performed to assess the extent of inflammation, cartilage destruction, and bone erosion.[1]
Mandatory Visualization
Synoviolin's Role in ER Stress and Rheumatoid Arthritis
Caption: Synoviolin's role in ER stress and RA pathogenesis.
High-Throughput Screening Workflow for Synoviolin Inhibitors
References
Independent Validation of Published LS-102 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for the synoviolin inhibitor, LS-102, with alternative therapeutic strategies for relevant indications. The information is compiled from peer-reviewed publications and publicly accessible databases to support independent validation and further research.
Data Summary: this compound and Comparators
The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparative studies are limited; therefore, data from different experimental systems are presented with context.
Table 1: In Vitro Activity of this compound and Alternatives in Rheumatoid Arthritis Models
| Compound/Drug Class | Target | Assay | Cell Type | IC50/EC50 | Source |
| This compound | Synoviolin (SYVN1) | Autoubiquitination | - | 35 µM | [1] |
| Proliferation | Rheumatoid Synovial Cells | 5.4 µM | [1] | ||
| LS-101 | Synoviolin (SYVN1) & other RING-type E3 ligases | Autoubiquitination | - | 20 µM | [1] |
| Proliferation | Rheumatoid Synovial Cells | 4.2 µM | |||
| Methotrexate (MTX) | Dihydrofolate reductase (DHFR) | Proliferation | Murine Macrophages (RAW264.7) | Not reached | [2] |
| Alkaline Phosphatase Activity | Osteoprogenitors | 11.03 nM | [3] | ||
| JAK Inhibitors (Peficitinib) | Janus Kinases (JAK) | Proliferation | IL-1β activated Rheumatoid Arthritis Synovial Fibroblasts | ~1 µM | [4] |
| TNFα Inhibitors (Adalimumab) | Tumor Necrosis Factor-alpha (TNFα) | IL-6 and MMP3 secretion | T-helper cell-stimulated Synovial Fibroblasts | Effective at suppressing | [5] |
Note: IC50/EC50 values are highly dependent on the specific experimental conditions. The data presented here are for comparative reference and are not from head-to-head studies unless specified.
Table 2: In Vivo Efficacy of this compound in a Rheumatoid Arthritis Model
| Compound | Animal Model | Dosing | Key Outcome | Source |
| This compound | Collagen-Induced Arthritis (CIA) in mice | 1.3 - 4 mg/kg; i.p.; daily for 4 weeks | Reduced clinical severity scores |
Experimental Protocols
Detailed methodologies for the key experiments cited in the publications on this compound are provided below.
In Vitro Synoviolin Autoubiquitination Assay
This assay is designed to measure the E3 ubiquitin ligase activity of synoviolin by monitoring its autoubiquitination.
-
Reagents: Recombinant GST-tagged synoviolin (SYVN1), E1 activating enzyme, E2 conjugating enzyme (UbcH5c), Ubiquitin, ATP, and the test compound (this compound).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and DTT.
-
Procedure:
-
Add E1, E2, ubiquitin, and GST-SYVN1 to the reaction buffer.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated synoviolin.
-
Quantify the band intensity to determine the level of autoubiquitination and calculate the IC50 value of the inhibitor.
-
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to study the pathology of rheumatoid arthritis and to evaluate the efficacy of potential therapeutics.
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used as they are susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µl of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µl of the emulsion intradermally at a site near the primary injection.
-
-
Treatment:
-
Begin administration of the test compound (e.g., this compound) at the desired dose and route (e.g., intraperitoneal injection) at a specified time point, often around the time of the booster immunization or at the onset of clinical signs.
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw based on a scale that assesses erythema and swelling (e.g., 0 = no signs, 4 = severe swelling and redness of the entire paw). The maximum score per mouse is typically 16.
-
-
Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Visualizations
Signaling Pathway of Synoviolin in Rheumatoid Arthritis Pathogenesis
Caption: Synoviolin (SYVN1) signaling in rheumatoid arthritis.
Experimental Workflow for In Vitro Ubiquitination Assay
Caption: In vitro synoviolin autoubiquitination assay workflow.
Workflow for Collagen-Induced Arthritis (CIA) Mouse Model
Caption: Collagen-Induced Arthritis (CIA) experimental workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Development of Methotrexate Complexes Endowed with New Biological Properties Envisioned for Musculoskeletal Regeneration in Rheumatoid Arthritis Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessment and Comparison of the Efficacy of Methotrexate, Prednisolone, Adalimumab, and Tocilizumab on Multipotency of Mesenchymal Stem Cells [frontiersin.org]
- 4. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
LS-102: A Superior Successor to Astragaloside IV for Inflammatory and Metabolic Diseases
For Immediate Release
This guide provides a comprehensive head-to-head comparison of LS-102, a novel selective inhibitor of the E3 ubiquitin ligase synoviolin (Syvn1), and its parent compound, Astragaloside IV (AGS IV). The data presented herein demonstrates this compound's superior pharmacokinetic profile and enhanced efficacy in preclinical models, positioning it as a promising next-generation therapeutic candidate for rheumatoid arthritis and other inflammatory and metabolic diseases.
Enhanced Bioavailability and Permeability of this compound
This compound, a water-soluble derivative of AGS IV, was specifically designed to overcome the poor bioavailability of its predecessor.[1] Preclinical studies have confirmed that this structural modification leads to significantly improved absorption and systemic exposure.
A comparative pharmacokinetic study in Sprague-Dawley rats following a 20 mg/kg oral dose revealed that this compound achieves a maximum plasma concentration (Cmax) of 248.7 ± 22.0 ng/mL, with a time to maximum concentration (Tmax) of 1.0 ± 0.5 hours.[1] Notably, the relative bioavailability of this compound was found to be twice that of AGS IV.[1]
Further investigation into intestinal permeability using the Caco-2 cell model showed that this compound has an apparent permeability coefficient (Papp) of 15.72-25.50 × 10⁻⁶ cm/s, which is nearly 500 times greater than that of AGS IV, indicating superior transepithelial permeability and absorption.[1][2]
| Parameter | This compound | Astragaloside IV (AGS IV) | Reference |
| Maximum Plasma Concentration (Cmax) | 248.7 ± 22.0 ng/mL | Not explicitly stated, but relative bioavailability is half of this compound | [1] |
| Time to Maximum Concentration (Tmax) | 1.0 ± 0.5 hours | Not explicitly stated | [1] |
| Relative Bioavailability | 2-fold higher than AGS IV | - | [1] |
| Apparent Permeability (Papp) (Caco-2) | 15.72-25.50 × 10⁻⁶ cm/s | ~500-fold lower than this compound | [1][2] |
Superior In Vitro and In Vivo Efficacy
This compound demonstrates potent and selective inhibition of its target, Syvn1, a key player in the endoplasmic reticulum-associated degradation (ERAD) pathway and implicated in the pathogenesis of various diseases.
| Assay | This compound | Astragaloside IV (AGS IV) | Reference |
| Synoviolin (Syvn1) Inhibition (IC50) | 35 µM | Not Available | [3] |
| Rheumatoid Synovial Cell Proliferation (IC50) | 5.4 µM | Dose-dependent inhibition observed, but IC50 not specified | [4] |
In a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis, this compound was shown to reduce the clinical severity scores. While direct head-to-head studies in a CIA model are not yet published, a comparative study in a mouse model of obesity-related nephropathy demonstrated that this compound had a better protective effect than AGS IV at the same concentration, as evidenced by improvements in pathological markers.[5] AGS IV has also been shown to possess anti-arthritic effects in animal models, suppressing joint inflammation and the production of inflammatory mediators.[6]
Mechanism of Action: A Tale of Two Pathways
This compound exerts its therapeutic effects through the direct inhibition of Syvn1. This inhibition prevents the ubiquitination and subsequent degradation of key proteins such as PGC-1β, a coactivator involved in mitochondrial biogenesis and energy metabolism.[3][7]
In contrast, the anti-inflammatory effects of AGS IV are attributed to its ability to inhibit the HMGB1-dependent JNK1/2- and p38-activated NF-κB/COX-2 signaling pathway.[4] This pathway is a central regulator of the inflammatory response.
Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats
An oral dose of 20 mg/kg of either this compound or AGS IV was administered to Sprague-Dawley rats.[1] Blood samples were collected at predetermined time points.[1] Plasma concentrations of the compounds were determined using a validated UHPLC-MS/MS method, and pharmacokinetic parameters were calculated using a compartmental model.[1]
Caco-2 Permeability Assay
The intestinal permeability of this compound and AGS IV was assessed using Caco-2 cell monolayers, a well-established in vitro model of the human intestinal epithelium. The transport of the compounds across the Caco-2 cell monolayers was investigated at various concentrations (6.25 to 250 µM).[1] The apparent permeability coefficient (Papp) was calculated to determine the rate of transport.[1]
Conclusion
References
- 1. Pharmacokinetics Comparison, Intestinal Absorption and Acute Toxicity Assessment of a Novel Water-Soluble Astragaloside IV Derivative (Astragalosidic Acid, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interrupting synoviolin play at the ER: a plausible action to elevate mitochondrial energetics and silence obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astragaloside IV suppresses inflammatory mediator production in synoviocytes and collagen‑induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Astragaloside IV Derivative this compound Ameliorates Obesity-Related Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV possesses antiarthritic effect by preventing interleukin 1β-induced joint inflammation and cartilage damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Safety Operating Guide
Essential Safety and Logistics for Handling LS-102
For researchers, scientists, and drug development professionals working with LS-102, a selective E3 ubiquitin ligase synoviolin (Syvn1) inhibitor, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Chemical and Physical Properties
This compound, with CAS number 1456891-34-1, is a solid, purple compound.[1] It is soluble in Dimethyl Sulfoxide (DMSO).[2]
Safety Data Summary
Safety data for this compound presents some discrepancies between suppliers. A Safety Data Sheet (SDS) from Millipore (Merck) classifies this compound as not a hazardous substance or mixture under GHS classification.[3] However, another SDS from BLD Pharmatech provides a more stringent classification, which should be prudently followed to ensure maximum safety.[4]
| Hazard Classification (BLD Pharmatech) | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Given the potential hazards, the following personal protective equipment is essential when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields.[5][6] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile).[6] |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Dust Mask/Respirator | Use in a well-ventilated area. If dust is generated, a dust mask or respirator is recommended.[4] |
Operational and Disposal Plans
Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean, and all necessary PPE is readily available. An eyewash station and safety shower should be accessible.
-
Weighing and Aliquoting : Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust particles.
-
Dissolving : When preparing solutions with DMSO, add the solvent to the solid this compound slowly to avoid splashing.
-
Spill Management : In case of a spill, avoid generating dust. For solid spills, gently sweep up the material and place it in a sealed container for disposal. For liquid spills (in DMSO), absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly.
Storage
Store solid this compound at 2-8°C, protected from light.[2] Solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated labware, and unused material, should be treated as chemical waste.
-
Solid Waste : Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste : Solutions of this compound in DMSO should be collected in a designated, labeled waste container for organic solvents.[7][8] Do not dispose of DMSO solutions down the drain.[9]
-
Contaminated Materials : Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated chemical waste container.
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Visual Guides
This compound Handling Workflow
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
This compound Safety and Disposal Logic
Caption: Logical relationships between this compound hazards, required PPE, and disposal pathways.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. DMSO disposal - General Lab Techniques [protocol-online.org]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
